TCO-PEG24-acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJRWCKBCMDVEL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H115NO28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TCO-PEG24-acid: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG24-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker that incorporates a trans-cyclooctene (TCO) group and a terminal carboxylic acid. This bifunctional molecule is a cornerstone of modern bioconjugation, enabling the covalent attachment of biomolecules through a highly efficient and bioorthogonal reaction. The TCO moiety is exceptionally reactive towards tetrazine-containing molecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is recognized as the fastest bioorthogonal reaction.[] The hydrophilic 24-unit PEG spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible linkage that minimizes steric hindrance.[2][3] This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in drug development and biological research.
Core Properties of this compound
This compound is a well-defined chemical entity with consistent properties, making it an ideal reagent for reproducible bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C60H115NO28 | [] |
| Molecular Weight | 1298.6 g/mol | [] |
| Purity | Typically >95% | [] |
| Solubility | Water, DMF, DMSO | [] |
| Storage | -20°C, desiccated | [] |
Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.[]
The TCO-Tetrazine Ligation: A Bioorthogonal "Click" Reaction
The primary application of this compound lies in its ability to participate in the TCO-tetrazine ligation, a bioorthogonal "click" chemistry reaction. This reaction is characterized by its exceptional speed, high specificity, and biocompatibility.
The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the electron-rich TCO dienophile and an electron-deficient tetrazine diene.[4] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, making the reaction irreversible.[4]
Key features of the TCO-tetrazine ligation include:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This allows for efficient labeling at low concentrations.
-
High Specificity: The reaction is highly selective and does not cross-react with other functional groups found in biological systems.
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.
TCO-Tetrazine Reaction Mechanism
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.
Experimental Protocols
This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to amine-containing biomolecules, such as antibodies, as well as a protocol for cell surface labeling.
Activation of this compound with EDC/NHS
The terminal carboxylic acid of this compound can be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Prepare this compound solution: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Prepare EDC/NHS solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a final concentration of 0.1 M each.
-
Activation reaction:
-
In a microcentrifuge tube, combine 1 molar equivalent of this compound with 1.5 molar equivalents of both EDC and NHS.
-
Incubate the reaction for 15-30 minutes at room temperature. The activation is most efficient at pH 4.5-7.2.
-
Antibody Conjugation with Activated this compound
This protocol describes the conjugation of the activated TCO-PEG24-NHS ester to a primary amine-containing antibody.
Materials:
-
Activated TCO-PEG24-NHS ester (from the previous protocol)
-
Antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Buffer exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting column.
-
Conjugation reaction:
-
Add a 10-20 fold molar excess of the activated TCO-PEG24-NHS ester to the antibody solution.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction with primary amines is most efficient at pH 7-8.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted TCO-PEG linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if applicable, a chromophore on the TCO linker.
Workflow for Antibody Conjugation
Caption: Workflow for the conjugation of this compound to an antibody.
Cell Surface Labeling
This protocol outlines a two-step strategy for labeling cell surface glycoproteins with a fluorescent probe using this compound.
Step 1: Metabolic Labeling of Cells with a Tetrazine-Modified Sugar
-
Prepare cells: Culture cells to the desired confluency.
-
Metabolic labeling: Incubate the cells with a peracetylated tetrazine-modified monosaccharide (e.g., Ac4ManNTz) at a final concentration of 25-50 µM in the culture medium for 24-48 hours. This will incorporate the tetrazine handle into the cell surface glycans.
Step 2: Bioorthogonal Labeling with TCO-PEG24-Fluorophore
-
Prepare TCO-PEG24-Fluorophore: Conjugate a fluorescent dye to this compound using the EDC/NHS activation protocol described above.
-
Wash cells: Gently wash the tetrazine-labeled cells twice with warm PBS (pH 7.4) to remove any unreacted sugar.
-
Labeling reaction:
-
Dilute the TCO-PEG24-Fluorophore conjugate in culture medium or PBS to a final concentration of 5-20 µM.
-
Add the labeling solution to the washed cells and incubate for 30-60 minutes at 37°C.
-
-
Final washes: Wash the cells twice with PBS to remove any unreacted probe.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
Applications in Drug Development and Research
The unique properties of this compound make it a versatile tool in various research and development areas.
Antibody-Drug Conjugates (ADCs)
This compound is instrumental in the development of site-specific ADCs. By incorporating a TCO group onto an antibody, a tetrazine-modified cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR). The PEG24 linker can improve the solubility and reduce aggregation of the final ADC.
In Vivo Imaging and Pretargeting
The rapid kinetics of the TCO-tetrazine ligation are ideal for in vivo pretargeting strategies. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which "clicks" to the pre-localized antibody, providing a high-contrast image with reduced background signal.
Probing Cellular Signaling Pathways
Bioorthogonal chemistry with linkers like this compound provides a powerful method for studying cellular signaling. For example, a signaling ligand can be modified with a TCO group. This allows for the attachment of various probes (e.g., fluorophores, biotin) to the ligand after it has bound to its receptor on the cell surface. This strategy can be used to:
-
Visualize receptor-ligand interactions: By attaching a fluorescent probe, the localization and trafficking of the receptor-ligand complex can be monitored.
-
Isolate signaling complexes: By attaching a biotin tag, the receptor and its associated proteins can be pulled down and identified.
-
Control signaling activation: A "caged" signaling molecule can be attached to the TCO-linker, which is then released upon reaction with a tetrazine, allowing for precise temporal and spatial control of signaling activation.
Logical Workflow for Studying GPCR Signaling
Caption: A logical workflow for utilizing this compound to study GPCR signaling.
Quantitative Data Summary
The efficiency and stability of the bioconjugates formed using this compound are critical for their application.
| Parameter | Description | Typical Values/Observations | Reference |
| Second-Order Rate Constant (k₂) | A measure of the TCO-tetrazine reaction speed. | Up to 10^6 M⁻¹s⁻¹ | [4] |
| In Vivo Stability of TCO | The half-life of the TCO group in a biological environment. | Can be improved by linker design; half-lives of several days have been reported. | [5] |
| Conjugation Efficiency | The percentage of the biomolecule that is successfully conjugated. | Can be optimized to be highly efficient, often exceeding 90%. | [6] |
| Influence of PEG Linker | The effect of the PEG chain on the properties of the conjugate. | Longer PEG chains can improve solubility, reduce immunogenicity, and increase circulation time.[7] They can also prevent the TCO group from being buried within the protein, thus improving reactivity.[8] | [7][8] |
Conclusion
This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure, combined with the exceptional kinetics and bioorthogonality of the TCO-tetrazine ligation, enables the precise and efficient construction of complex bioconjugates. The applications of this compound are vast, ranging from the development of next-generation antibody-drug conjugates to the sophisticated study of cellular signaling pathways. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in advanced bioconjugation strategies.
References
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. escholarship.org [escholarship.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of TCO-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of TCO-PEG24-acid, a bifunctional linker widely utilized in bioorthogonal chemistry. This document details the fundamental principles of its reactivity, offers quantitative kinetic data, presents detailed experimental protocols, and includes visualizations of key processes to support its application in research and drug development.
This compound is a molecule comprised of three key components: a highly strained trans-cyclooctene (TCO) group, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure enables a two-fold mechanism of action: a rapid and specific bioorthogonal ligation and a triggerable "click-to-release" system for controlled drug delivery.
Core Mechanism 1: Inverse-Electron Demand Diels-Alder (iEDDA) Cycloaddition
The primary mechanism of action for this compound is its participation in an inverse-electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction occurs between the electron-rich TCO group (the dienophile) and an electron-deficient 1,2,4,5-tetrazine (the diene).[1]
The reaction proceeds through a [4+2] cycloaddition to form an unstable bicyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction to eliminate a molecule of dinitrogen (N₂).[1] This irreversible process results in the formation of a stable dihydropyridazine linkage.[2] The reaction is exceptionally fast and highly selective, proceeding efficiently in complex biological media without the need for a catalyst.[2][3]
The progress of the TCO-tetrazine ligation can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range.[4]
Quantitative Data: Reaction Kinetics
The kinetics of the iEDDA reaction between TCO and tetrazine derivatives are among the fastest in bioorthogonal chemistry, with second-order rate constants spanning from 10³ to 10⁶ M⁻¹s⁻¹.[4] This high reactivity allows for efficient conjugation at low concentrations, which is ideal for in vivo applications.[2] The reaction rate is influenced by the substituents on both the TCO and tetrazine moieties, as well as the solvent conditions.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | 9:1 Methanol/Water |
| General | General | > 800 | Not Specified |
| Hydrogen-substituted tetrazines | trans-cyclooctene | up to 30,000 | PBS |
| Dipyridal tetrazine | trans-cyclooctene | 2000 (±400) | Not Specified |
| ATTO-tetrazines | trans-cyclooctene | up to 1000 | Not Specified |
| Methyl-substituted tetrazines | trans-cyclooctene | ~1000 | Not Specified |
Note: The table presents a selection of reported rate constants to illustrate the range and influencing factors. Actual rates will depend on specific experimental conditions.
Signaling Pathway Diagram
Caption: Mechanism of the inverse-electron demand Diels-Alder (iEDDA) reaction.
Core Mechanism 2: "Click-to-Release"
For applications in drug delivery, this compound can be incorporated into a "click-to-release" system. In this mechanism, a therapeutic agent is "caged" by a TCO-containing linker. The iEDDA reaction with a tetrazine triggers a cascade of electronic rearrangements within the linker, leading to the cleavage of a bond and the release of the active drug.[5]
The release mechanism typically involves the tautomerization of the initial 4,5-dihydropyridazine product to a 1,4-dihydropyridazine, which then undergoes spontaneous elimination to release the payload.[5] The efficiency and rate of release can be modulated by the specific design of the TCO linker and the substituents on the tetrazine.[6] For instance, N-methyl substitution on the TCO carbamate linker has been shown to enhance release performance.[6]
Quantitative Data: Click-to-Release Kinetics
The kinetics of drug release are distinct from the initial ligation. While the click reaction is very fast, the subsequent release can be slower and is often the rate-determining step in the overall uncaging process.
| TCO-Linker | Tetrazine Derivative | Release Half-life | Conditions |
| iTCO-caged fluorophore | Pyridyl-disubstituted tetrazine | 4.8 seconds | Not specified |
| rTCO-Sarcosine | Dimethyl-tetrazine | ~100 minutes (90% release) | pH 7.4 |
| cTCO-Glycine | Tetrazine-diacid | Slower than rTCO-Sarcosine | pH 7.4 |
Note: This data is for illustrative TCO-caged systems and may not be directly representative of all this compound constructs.
Signaling Pathway Diagram
References
An In-depth Technical Guide to TCO-PEG24-acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG24-acid, a bifunctional linker widely utilized in bioconjugation. It details the core chemistry, key applications, and experimental protocols for its use, with a focus on enabling researchers to effectively implement this technology in their work.
Introduction to this compound
This compound is a chemical modification reagent that features two key functional groups: a trans-cyclooctene (TCO) group and a carboxylic acid, separated by a 24-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure provides a powerful tool for covalently linking molecules in a specific and efficient manner.
The TCO group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[4][5][6] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, allowing for rapid bioconjugation even at low concentrations.[4][6] The reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[4][6]
The carboxylic acid moiety allows for the conjugation of this compound to primary amine-containing molecules, such as proteins, antibodies, and peptides, through the formation of a stable amide bond.[1] This reaction typically requires activation of the carboxylic acid using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.[1][7]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. These properties are essential for designing and executing bioconjugation experiments.
| Property | Value | Source |
| Molecular Formula | C60H115NO28 | [1][8] |
| Molecular Weight | 1298.56 g/mol | [1][8] |
| Purity | >95% | [1][7] |
| Solubility | Water, DMF, DMSO | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
The TCO-Tetrazine Ligation: A Core Bioconjugation Reaction
The primary utility of this compound lies in its ability to participate in the TCO-tetrazine ligation. This reaction is a cornerstone of modern bioconjugation due to its remarkable speed and specificity.
Reaction Mechanism
The TCO-tetrazine reaction is a type of [4+2] cycloaddition.[4] The electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[4] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen (N₂) gas and the formation of a stable dihydropyridazine product.[4][9]
Figure 1. Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Reaction Kinetics and Stability
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4][10] This allows for efficient conjugation at low micromolar or even nanomolar concentrations.[6]
It is important to note that TCO compounds have a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO) form.[1] Therefore, long-term storage of TCO-containing reagents is not recommended, and they should be stored under appropriate conditions to maintain their reactivity.[1] Newer generations of TCO derivatives have been developed with improved stability.[11][12]
| Parameter | Typical Value Range | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Varies with TCO and tetrazine structure, solvent, and temperature.[4][10] |
| Stability | Limited half-life | Can isomerize to the less reactive CCO form.[1] Some derivatives show enhanced stability.[11][12] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Activation of this compound
The carboxylic acid group of this compound must be activated to react with primary amines. A common method is the formation of an NHS ester.
Materials:
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol:
-
Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).
-
Add 1.5 equivalents of NHS to the this compound solution.
-
Add 1.5 equivalents of EDC to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature. The resulting activated TCO-PEG24-NHS ester is now ready for conjugation to a primary amine-containing molecule.
Figure 2. Workflow for the activation of this compound.
Conjugation of Activated this compound to an Antibody
This protocol describes the labeling of an antibody with the activated TCO-PEG24-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Activated TCO-PEG24-NHS ester solution
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Protocol:
-
Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Add a 10- to 20-fold molar excess of the activated TCO-PEG24-NHS ester solution to the antibody solution.[13]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[14]
-
Purify the TCO-labeled antibody from excess reagent using a desalting column or dialysis.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO-PEG24-acid_新研博美 [xinyanbm.com]
- 3. This compound-西安齐岳生物 [0qy.com]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Trans-Cyclooctene (TCO)
Audience: Researchers, scientists, and drug development professionals.
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has become a cornerstone of bioorthogonal chemistry.[1][2] Its unparalleled reaction speed, high specificity, and ability to function within complex biological environments have established it as an invaluable tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.[1][3][4] This guide provides a comprehensive overview of the core principles, quantitative data, and practical applications of the TCO-tetrazine ligation.
Core Reaction Mechanism
The TCO-tetrazine ligation is a form of "click chemistry" that proceeds through a rapid, two-step cascade.[1]
-
[4+2] Cycloaddition: The reaction is initiated by an inverse electron demand Diels-Alder cycloaddition. The electron-deficient tetrazine serves as the diene, reacting with the highly strained and, therefore, electron-rich TCO, which acts as the dienophile.[1][5] This initial step forms an unstable tricyclic intermediate.[1]
-
Retro-Diels-Alder Elimination: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1][6] This release of nitrogen gas is a significant thermodynamic driving force for the reaction's irreversibility. The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.[1][5]
This reaction is exceptionally fast and proceeds cleanly without the need for a catalyst, even in complex biological media.[6][7]
Caption: Mechanism of the TCO-Tetrazine iEDDA ligation.
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the fastest known in bioorthogonal chemistry, typically falling within the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][6] This high reaction velocity allows for efficient conjugation at low micromolar or even nanomolar concentrations, which is critical for minimizing off-target effects and potential toxicity in living systems.[1] The reaction rate is influenced by the specific structures of the tetrazine and TCO derivatives used.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Notes |
| General Range | TCO | 1,000 - 1,000,000 | Represents the broad range reported for this class of reactions.[6] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 (±400) | Reaction in 9:1 methanol:water.[8] |
| Hydrogen-substituted | TCO | up to 30,000 | H-Tz derivatives often show very high reactivity.[9] |
| Methyl-substituted | TCO | ~1,000 | Common, stable tetrazine derivatives.[9] |
| Dipyridyl tetrazine | TCO | 57.7 | Studied in the context of click-to-release applications.[10] |
| Dimethyl-tetrazine | TCO | 0.54 | Slower kinetics but can provide higher release yields in certain systems.[10] |
Experimental Workflow: Pre-targeting Strategy
A powerful application of the TCO-tetrazine ligation in drug development and imaging is the "pre-targeting" strategy.[3][11][12] This approach separates the targeting and payload delivery steps to improve the therapeutic or diagnostic window.
-
Step 1: Targeting Vector Administration: A biomolecule with high affinity for a specific target, such as an antibody conjugated with TCO, is administered. This TCO-antibody conjugate circulates and accumulates at the target site (e.g., a tumor).[11]
-
Step 2: Clearance: A waiting period allows for the unbound TCO-antibody conjugate to clear from circulation and non-target tissues, minimizing off-target effects.[11]
-
Step 3: Payload Administration: A small, tetrazine-functionalized molecule (e.g., a radiolabel, fluorescent dye, or cytotoxic drug) is administered.[3][11] This small molecule distributes rapidly throughout the body.
-
Step 4: In Situ Ligation: Upon reaching the target site, the tetrazine payload rapidly and specifically reacts with the pre-localized TCO-antibody conjugate via the iEDDA ligation, concentrating the payload at the desired location.[3][13]
This method allows for the use of short-lived radioisotopes with long-circulating antibodies and can significantly reduce the radiation dose to healthy tissues.[14]
Caption: Workflow for a pre-targeting strategy using TCO-tetrazine ligation.
Experimental Protocols
This section provides detailed methodologies for the key steps in a typical bioconjugation workflow.
Protocol 1: Protein Labeling with TCO-NHS Ester
This protocol details the conjugation of a TCO moiety to primary amines (e.g., lysine residues) on a protein using an N-hydroxysuccinimide (NHS) ester.[2]
-
Materials:
-
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS using a spin desalting column.[9] The protein concentration should be between 1-5 mg/mL.[15]
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[2][15]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[6][9]
-
Quenching (Optional): To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[2][9]
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by purifying the TCO-labeled protein using spin desalting columns equilibrated with the desired storage buffer (e.g., PBS).[6][9]
-
Characterization: The degree of labeling (DOL) can be determined by comparing the mass of the labeled and unlabeled protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2] The TCO-labeled protein is now ready for ligation.
-
Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation
This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.
-
Materials:
-
Purified TCO-labeled protein (from Protocol 1).
-
Tetrazine-functionalized molecule (e.g., another protein, fluorescent dye).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Reactant Preparation: Dissolve the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.
-
Ligation Reaction: Mix the TCO-protein and the tetrazine-protein in a 1:1 molar ratio.[6] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized molecule can be used.[9]
-
Incubation: Incubate the mixture at room temperature with gentle rotation.[6] Depending on the specific reactants and concentrations, the incubation time can range from 30 minutes to 2 hours.[9] The reaction can also be performed at 4°C, though this may require a longer incubation time.[9]
-
Monitoring the Reaction: The reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption peak between 510 and 550 nm.[6]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using a suitable method such as size-exclusion chromatography.[9]
-
Storage: Store the final conjugate at 4°C until use.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Bone-Seeking Trans-Cyclooctene for Pretargeting and Bioorthogonal Chemistry: A Proof of Concept Study Using 99mTc- and 177Lu-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 8. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
TCO-PEG24-acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: TCO-PEG24-acid is a bifunctional molecule that combines a reactive trans-cyclooctene (TCO) group with a 24-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This reagent is pivotal in the field of bioconjugation, particularly for its role in the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines.[1][2][3] The PEG linker enhances aqueous solubility and reduces aggregation, making it a valuable tool for modifying proteins, peptides, and other biomolecules.[4][5] However, the inherent instability of the TCO group necessitates a thorough understanding of its handling and storage to ensure successful conjugation. This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and data presentation to aid researchers in their applications.
Solubility of this compound
This compound is characterized by its favorable solubility in aqueous solutions, a property conferred by the hydrophilic 24-unit polyethylene glycol (PEG) spacer.[1][2] This solubility is a key advantage for its use in biological applications. In addition to its aqueous solubility, this compound is also soluble in organic solvents such as dimethylformamide (DMF).[1] Related TCO-PEG compounds have demonstrated solubility in other common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM), suggesting a similar solubility profile for this compound.[6][7]
Quantitative Solubility Data
| Solvent | Solubility | Concentration (mg/mL) | Temperature (°C) | Notes |
| Water | Soluble[1][2][8] | Data not available | Room Temperature | The hydrophilic PEG spacer enhances aqueous solubility. |
| Dimethylformamide (DMF) | Soluble[1] | Data not available | Room Temperature | |
| Dimethyl sulfoxide (DMSO) | Likely Soluble[6][7] | Data not available | Room Temperature | Based on solubility of similar TCO-PEG compounds. |
| Dichloromethane (DCM) | Likely Soluble[6][7] | Data not available | Room Temperature | Based on solubility of similar TCO-PEG compounds. |
Stability of this compound
The stability of this compound is primarily dictated by the strained trans-cyclooctene (TCO) ring. The TCO moiety is known to have a limited shelf-life due to its propensity to isomerize to the more stable, but unreactive, cis-cyclooctene (CCO) isomer.[1][6][7][9] This isomerization renders the molecule incapable of participating in the desired IEDDA reaction with tetrazines.
Several factors can influence the rate of this isomerization and the overall stability of this compound:
-
Temperature: Elevated temperatures accelerate the isomerization to CCO. Therefore, it is crucial to store this compound at the recommended temperature of -20°C to minimize degradation.[1][6][7]
-
pH: The stability of the TCO group can be pH-dependent. While the TCO group itself is stable across a range of pH values, the overall stability in a reaction mixture can be influenced by the pH.[1]
-
Presence of Thiols and Metals: Thiols and copper-containing proteins, which can be present in biological samples, have been shown to catalyze the isomerization of TCO to CCO.[8][10]
Due to its limited stability, this compound is not recommended for long-term storage.[1][6][7][9] Some suppliers may even prepare fresh batches upon order and ship the product on dry ice to ensure its quality upon arrival.[11]
Quantitative Stability Data
Quantifying the stability of this compound under various conditions is critical for designing robust and reproducible bioconjugation experiments. The following table provides an illustrative example of how to present such stability data, based on a general protocol for assessing TCO stability.[1] Researchers are encouraged to generate their own data based on their specific experimental conditions.
| Condition | Half-life (t½) | Isomerization Product | Notes |
| Storage at -20°C | Data not available | cis-cyclooctene (CCO) | Recommended storage condition to maximize shelf-life. |
| Storage at 4°C | Data not available | cis-cyclooctene (CCO) | Shorter half-life compared to -20°C. |
| Storage at Room Temp. | Data not available | cis-cyclooctene (CCO) | Not recommended for storage. |
| pH 4 | Data not available | cis-cyclooctene (CCO) | Stability can be assessed using the protocol below. |
| pH 7.4 | Data not available | cis-cyclooctene (CCO) | Stability can be assessed using the protocol below. |
| pH 9 | Data not available | cis-cyclooctene (CCO) | Stability can be assessed using the protocol below. |
| Presence of 10 mM DTT | Data not available | cis-cyclooctene (CCO) | Thiols are known to accelerate isomerization. |
Experimental Protocols
Protocol for Determining the pH Stability of this compound
This protocol is adapted from a general method for assessing the stability of TCO-PEG compounds.[1]
1. Materials:
-
This compound
-
A series of buffers with different pH values (e.g., 100 mM sodium acetate for pH 4 and 5; 100 mM sodium phosphate for pH 6, 7, and 8; 100 mM sodium carbonate-bicarbonate for pH 9).
-
A tetrazine-functionalized fluorescent probe (for quantification of active TCO).
-
Anhydrous DMSO or DMF.
-
HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or fluorescence).
2. Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
For each pH to be tested, dilute the this compound stock solution into the respective buffer to a final concentration of 1-5 mM.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
To each aliquot, add a molar excess of the tetrazine-functionalized fluorescent probe. Allow the reaction to proceed for a short period (e.g., 10-30 minutes) to ensure complete reaction with the remaining active TCO.
-
Analyze the samples by HPLC. The amount of the fluorescently labeled this compound conjugate will be proportional to the amount of active TCO remaining at that time point.
-
Plot the percentage of remaining active TCO as a function of time for each pH.
-
From these plots, determine the half-life (t½) of this compound at each pH.
Protocol for Solubility Testing of this compound
This protocol provides a general method for determining the solubility of this compound in various solvents.
1. Materials:
-
This compound
-
A selection of solvents (e.g., water, PBS, DMF, DMSO, DCM).
-
Vortex mixer.
-
Centrifuge.
-
UV-Vis spectrophotometer.
2. Procedure:
-
Add an excess amount of this compound to a known volume of the solvent to be tested in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for at least 1 hour to allow it to reach equilibrium.
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the appropriate wavelength (a wavelength scan should be performed initially to determine the λmax).
-
Calculate the concentration of the dissolved this compound using a pre-determined calibration curve.
-
The solubility is then reported as the concentration of the saturated solution (e.g., in mg/mL).
Mandatory Visualizations
Caption: Isomerization of active this compound to its inactive CCO form.
Caption: Experimental workflow for assessing the pH stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TCO-PEG24-acid_新研博美 [xinyanbm.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. TCO-PEG3-acid, 2141981-86-2 | BroadPharm [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCO-PEG12-acid | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with TCO-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of proteins with TCO-PEG24-acid. This two-step process leverages the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).
First, the protein of interest is functionalized with a tetrazine moiety, typically by reacting primary amines (e.g., the ε-amino group of lysine residues) with a tetrazine-NHS ester. Following purification, the tetrazine-modified protein is then reacted with this compound. The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the reagent and minimizes steric hindrance, thereby improving conjugation efficiency and the stability of the final conjugate.[1]
This method is highly specific and proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for the modification of sensitive biological molecules.[1] Applications for such protein conjugates are extensive and include the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and targeted drug delivery systems.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent/Material | Recommended Specifications | Storage |
| Protein of Interest | Purified, in amine-free buffer (e.g., PBS) | 4°C or -80°C |
| This compound | >95% purity | -20°C, desiccated |
| Tetrazine-NHS Ester | e.g., Methyltetrazine-NHS Ester | -20°C, desiccated |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Molecular biology grade | -20°C, desiccated |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Molecular biology grade | Room Temperature, desiccated |
| Reaction Buffer A (Amine-Free) | 50 mM MES, pH 6.0 | 4°C |
| Reaction Buffer B (Amine-Free) | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | 4°C |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | 4°C |
| Solvent for Reagents | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Room Temperature, desiccated |
| Purification Column | Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) | Room Temperature |
| Analytical Equipment | UV-Vis Spectrophotometer, Mass Spectrometer (optional) | - |
Experimental Protocols
The protein conjugation process is divided into two main stages: the activation of this compound and its subsequent reaction with the amine-containing protein.
Logical Workflow of Protein Conjugation
Caption: Workflow for this compound protein conjugation.
Step 1: Activation of this compound with EDC/Sulfo-NHS
This protocol describes the activation of the carboxylic acid group on this compound to form a more reactive NHS ester.
Recommended Starting Conditions for Activation
| Parameter | Recommended Value | Notes |
| This compound Concentration | 10 mM in Reaction Buffer A | Prepare fresh. |
| EDC Molar Excess | 10-fold over this compound | Prepare fresh in Reaction Buffer A. |
| Sulfo-NHS Molar Excess | 20-fold over this compound | Prepare fresh in Reaction Buffer A. |
| Reaction Time | 15-30 minutes | At room temperature with gentle mixing. |
| Reaction Buffer | 50 mM MES, pH 6.0 | Avoids reaction with primary amines. |
Protocol:
-
Prepare this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in Reaction Buffer A (50 mM MES, pH 6.0).
-
Activation Reaction:
-
In a microcentrifuge tube, add the this compound stock solution to Reaction Buffer A to the desired final concentration.
-
Add the EDC stock solution to achieve a 10-fold molar excess over the this compound.
-
Add the Sulfo-NHS stock solution to achieve a 20-fold molar excess over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Step 2: Conjugation of Activated this compound to Protein
This protocol details the reaction of the activated TCO-PEG24-NHS ester with the primary amines of the target protein.
Recommended Starting Conditions for Conjugation
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-5 mg/mL in Reaction Buffer B | Higher concentrations can improve efficiency. |
| Molar Excess of Activated this compound | 10-20 fold over protein | May require optimization. |
| Reaction Time | 60 minutes | Can be adjusted based on protein reactivity. |
| Reaction Temperature | Room Temperature | Gentle mixing is recommended. |
| Reaction Buffer | PBS, pH 7.2-7.5 | Must be free of primary amines. |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0 | Final concentration of 50-100 mM. |
Protocol:
-
Prepare Protein Solution: The protein should be in an amine-free buffer, such as PBS (pH 7.2-7.5), at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.
-
Conjugation Reaction:
-
Quench the Reaction: To stop the conjugation, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[2]
Step 3: Purification of the Protein Conjugate
Purification is essential to remove unreacted this compound and other small molecules. Size exclusion chromatography (SEC) is a commonly used method.[3][4][5]
Protocol:
-
Equilibrate the SEC Column: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer for the final conjugate (e.g., PBS, pH 7.4).
-
Apply the Sample: Load the quenched reaction mixture onto the equilibrated column.
-
Elute the Conjugate: Elute the protein conjugate with the storage buffer. The larger protein conjugate will elute first, while the smaller, unreacted reagents will be retained longer on the column.[5][6]
-
Collect Fractions: Collect fractions and monitor the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Pool Fractions: Pool the fractions containing the purified protein conjugate.
Characterization of the Protein Conjugate
The purified conjugate should be characterized to determine the degree of labeling and confirm its integrity.
UV-Vis Spectroscopy
The concentration of the protein can be determined by measuring the absorbance at 280 nm. If the this compound has a significant absorbance at 280 nm, a correction factor should be applied.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool to determine the exact mass of the protein conjugate and thereby calculate the number of this compound molecules attached to each protein.[7][8][9][10] Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this purpose. The mass shift observed corresponds to the molecular weight of the attached this compound moieties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/Sulfo-NHS due to moisture. | Use fresh, anhydrous reagents. Allow vials to warm to room temperature before opening. |
| Presence of primary amines in the buffer. | Buffer exchange the protein into an amine-free buffer (e.g., PBS). | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the activated this compound. | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time. |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | |
| Free this compound in Final Product | Inadequate purification. | Ensure proper equilibration and fractionation during size exclusion chromatography. |
Storage of the Conjugate
For long-term stability, it is recommended to store the purified protein conjugate in a buffer containing a cryoprotectant such as 50% glycerol at -20°C.[11] Alternatively, the conjugate can be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[11]
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates a conceptual signaling pathway that could be investigated using a protein conjugate created with this protocol, such as an antibody targeting a cell surface receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 7. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: TCO-PEG24-acid for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG24-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living cells. This reagent consists of a highly reactive trans-cyclooctene (TCO) group, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a carboxylic acid functional group. The TCO moiety reacts specifically and rapidly with tetrazine-conjugated molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that is biocompatible and proceeds efficiently under physiological conditions without the need for a catalyst.[1][2]
The long, flexible PEG spacer enhances the water solubility of this compound and molecules it is conjugated to, while also minimizing steric hindrance and potential non-specific interactions.[1][3] The terminal carboxylic acid allows for straightforward conjugation to primary amines on biomolecules, such as proteins and antibodies, via standard amide bond formation.[1] These features make this compound an ideal reagent for a two-step labeling strategy in live cell imaging, where a biomolecule of interest is first tagged with the TCO group and then visualized by adding a tetrazine-conjugated fluorophore.[4][5] This approach is particularly useful for studying dynamic cellular processes, tracking biomolecules, and in drug development for target validation and engagement studies.[6][7]
Key Applications
-
Live Cell Imaging of Proteins: Labeling of specific proteins on or inside living cells to study their localization, trafficking, and dynamics.[8][9]
-
Cell Surface Receptor Labeling: Targeting and visualizing cell surface receptors with high specificity using TCO-conjugated antibodies or ligands.[4][10]
-
Metabolic Labeling: Incorporation of TCO-modified metabolic precursors into cellular components like glycans, proteins, or lipids for subsequent fluorescent labeling.[11][12]
-
Pulse-Chase Experiments: Tracking the lifecycle of biomolecules by introducing the TCO label at a specific time point and visualizing it at later stages.
-
Multiplexed Imaging: In combination with other bioorthogonal labeling techniques, this compound can be used for the simultaneous visualization of multiple cellular targets.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of TCO-reagents and tetrazine probes in live cell imaging applications, based on published literature. These values should be considered as a starting point and may require optimization for specific cell types and experimental conditions.
Table 1: Recommended Concentration Ranges for Labeling Reagents
| Reagent | Typical Concentration | Incubation Time | Notes |
| TCO-conjugated Antibody/Protein | 1-10 µg/mL | 1-2 hours | Optimal concentration depends on the expression level of the target and the affinity of the antibody/protein. Should be performed in serum-free media to avoid non-specific binding. |
| Tetrazine-Fluorophore | 1-10 µM | 5-30 minutes | Higher concentrations may increase background fluorescence. Incubation time is typically short due to the fast reaction kinetics. Some newer fluorogenic tetrazines show a significant increase in fluorescence upon reaction, reducing background from unreacted probe.[13] |
| TCO-modified Small Molecule/Metabolic Label | 10-100 µM | 24-48 hours | For metabolic labeling, the incubation time needs to be sufficient for cellular uptake and incorporation into the target biomolecule.[12] |
| Photocaged Dihydrotetrazine-Diacylphospholipid | 60 nM | 5 minutes | For specific applications involving light-activated labeling of cell membranes.[14] |
| TCO-Docetaxel | 10 µM | 30 minutes | Example of labeling intracellular structures (microtubules) with a TCO-conjugated small molecule drug.[15] |
Table 2: Kinetic Properties of the TCO-Tetrazine Reaction
| Reaction Parameter | Value | Significance |
| Second-order rate constant | >10³ M⁻¹s⁻¹ | This high reaction rate allows for rapid and efficient labeling at low, biocompatible concentrations of reagents, minimizing off-target effects and cytotoxicity.[2] |
| Reaction time to completion | Seconds to minutes | The fast kinetics enable the capture of dynamic cellular events in real-time. |
| Stability of TCO | Limited long-term storage | TCO compounds can isomerize to the less reactive cis-cyclooctene (CCO) over time. Therefore, long-term storage is not recommended.[1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a primary antibody via its carboxylic acid group.
Materials:
-
Primary antibody of interest
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Activate this compound:
-
Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Incubate the reaction for 1-2 hours at room temperature to form the TCO-PEG24-NHS ester.[10]
-
-
Prepare the Antibody:
-
Exchange the buffer of the antibody solution to the reaction buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Antibody Conjugation:
-
Add the freshly prepared TCO-PEG24-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2-4 hours at 4°C or 1-2 hours at room temperature with gentle shaking.[10]
-
-
Quench and Purify:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[10]
-
Purify the TCO-conjugated antibody from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
-
Characterization and Storage:
-
Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
-
Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Live Cell Labeling and Imaging of a Cell Surface Protein
This protocol outlines the two-step labeling of a cell surface protein on live cells using a TCO-conjugated antibody and a tetrazine-fluorophore.
Materials:
-
Live cells expressing the protein of interest
-
Cell culture medium
-
TCO-conjugated antibody (from Protocol 1)
-
Tetrazine-conjugated fluorophore
-
Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
-
-
Primary Labeling (TCO-conjugate):
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.
-
-
Secondary Labeling (Tetrazine-fluorophore):
-
Dilute the tetrazine-fluorophore in the live cell imaging buffer to the desired final concentration (typically 1-10 µM).
-
Add the fluorophore solution to the cells and incubate for 5-30 minutes at 37°C.
-
-
Final Wash and Imaging:
-
Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer.
-
Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Cytotoxicity Assessment
A simple cytotoxicity assay is crucial to ensure that the labeling procedure does not adversely affect cell health.
Materials:
-
Live cells
-
Labeling reagents (TCO-conjugate and tetrazine-fluorophore)
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment:
-
Plate cells in a multi-well plate.
-
Treat cells with the same concentrations of labeling reagents used in the imaging experiment. Include positive (e.g., a known cytotoxic agent) and negative (untreated) controls.
-
Incubate for a duration equivalent to the entire labeling and imaging period.
-
-
Viability Staining:
-
After incubation, wash the cells with PBS.
-
Stain the cells with a live/dead assay kit according to the manufacturer's instructions.
-
-
Analysis:
-
Image the cells using a fluorescence microscope and quantify the percentage of live and dead cells.
-
Alternatively, use a fluorescence plate reader to measure the fluorescence intensity corresponding to live and dead cells.
-
Compare the viability of labeled cells to the untreated control to assess cytotoxicity.[16][17]
-
Visualizations
Caption: Experimental workflow for live cell imaging using this compound.
Caption: EGFR signaling pathway with TCO-based labeling of the receptor.
Conclusion
This compound provides a robust and versatile method for the bioorthogonal labeling of molecules in live cells. The high reactivity and specificity of the TCO-tetrazine ligation, combined with the favorable properties of the PEG spacer, enable researchers to perform high-contrast imaging of dynamic cellular processes with minimal perturbation. The protocols and data presented here offer a comprehensive guide for the successful application of this compound in live cell imaging experiments. As with any technique, optimization of the specific conditions for the cell type and target of interest is recommended for achieving the best results.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEG Molecular Weight on Stability, T2 contrast, Cytotoxicity, and Cellular Uptake of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
- 13. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]
- 14. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-PEG24-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins, peptides, and other molecules. It can improve solubility, extend circulating half-life, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of TCO-PEG24-acid to primary amines (e.g., lysine residues on proteins or antibodies).
This compound is a heterobifunctional linker containing a trans-cyclooctene (TCO) group and a carboxylic acid. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The TCO moiety is a key component for "click chemistry," a type of bioorthogonal reaction. Specifically, TCO reacts with high efficiency and selectivity with a tetrazine partner in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction is exceptionally fast and can be performed under mild, aqueous conditions, making it ideal for biological applications such as antibody-drug conjugation, in vivo imaging, and the construction of complex biopolymer structures.[1][2] The inclusion of a 24-unit PEG spacer enhances the water solubility of the molecule and improves the accessibility of the TCO group for subsequent ligation reactions.[3]
This application note details the two-step carbodiimide-mediated coupling of this compound to primary amines and provides an alternative protocol using the pre-activated TCO-PEG24-NHS ester.
Reaction Principle
The conjugation of this compound to a primary amine is typically achieved through a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate.
-
Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond.
This two-step process is favored as it minimizes the potential for protein cross-linking that can occur with EDC alone.
Quantitative Data Summary
The efficiency of the conjugation can be influenced by several factors including the molar ratios of reagents, pH, and reaction time. The following tables provide recommended ranges and typical values for the conjugation of TCO-PEG-acid to a model protein such as an antibody.
Table 1: Recommended Molar Ratios for this compound Activation and Conjugation
| Parameter | Recommended Molar Ratio (Reagent:this compound) | Typical Molar Ratio |
| EDC:this compound | 2:1 to 10:1 | 4:1 |
| NHS:this compound | 1:1 to 5:1 | 2:1 |
| Activated TCO-PEG24:Protein | 5:1 to 20:1 | 10:1 |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Activation Step | ||
| Buffer | 0.1 M MES, pH 4.7-6.0 | |
| Temperature | Room Temperature (20-25°C) | |
| Duration | 15 - 60 minutes | |
| Coupling Step | ||
| Buffer | PBS, pH 7.2-8.0 or 0.1 M Sodium Bicarbonate, pH 8.3 | |
| Temperature | Room Temperature (20-25°C) or 4°C | |
| Duration | 1 - 2 hours at RT, or overnight at 4°C | |
| Characterization | ||
| Degree of Labeling (DOL) | N/A | 1 - 5 TCO molecules per antibody |
| Yield of TCO-modified protein | N/A | 65-90% |
Note: The Degree of Labeling (DOL) and yield are highly dependent on the specific protein and reaction conditions and should be optimized for each application. The provided values are based on conjugations with similar TCO-PEG-NHS esters.[4][5]
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to a protein.
Materials and Reagents:
-
This compound
-
Amine-containing protein (e.g., antibody at 2-5 mg/mL)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare a solution of the amine-containing protein in Coupling Buffer. If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). Note: EDC solutions are susceptible to hydrolysis and should be used promptly.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with Activation Buffer.
-
Add a 4-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Protein:
-
Immediately add the activated TCO-PEG24-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the activated linker to the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching (Optional):
-
To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a desalting column according to the manufacturer's instructions.
-
The purified TCO-conjugated protein is now ready for characterization and downstream applications.
-
Protocol 2: Conjugation using TCO-PEG24-NHS Ester
This protocol is a simpler, one-step alternative using the pre-activated TCO-PEG24-NHS ester.
Materials and Reagents:
-
TCO-PEG24-NHS ester
-
Amine-containing protein (e.g., antibody at 2-5 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare the antibody solution in the Reaction Buffer.
-
Immediately before use, dissolve the TCO-PEG24-NHS ester in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the dissolved TCO-PEG24-NHS ester to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional):
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted TCO-PEG24-NHS ester using a desalting column.
-
Characterization of the Conjugate
It is crucial to characterize the TCO-PEGylated protein to determine the extent of modification.
Degree of Labeling (DOL) Calculation:
The DOL, which is the average number of TCO molecules per protein, can be challenging to determine directly via UV-Vis spectroscopy as the TCO group does not have a strong, distinct absorbance. A common method is to perform a subsequent reaction with a tetrazine-dye conjugate that has a known extinction coefficient and measure the absorbance of the dye.
Alternatively, Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) can be used for a more precise determination of the DOL by comparing the mass of the conjugated protein to the unconjugated protein.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the conjugation process.
Caption: Chemical pathway for this compound conjugation.
Caption: Experimental workflow for the two-step conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS/Sulfo-NHS | Use fresh, high-quality reagents. Allow to warm to room temperature before opening to prevent moisture contamination. |
| Buffer contains primary amines (e.g., Tris, glycine) | Perform buffer exchange of the protein into an amine-free buffer like PBS or MES. | |
| Incorrect pH for activation or coupling | Ensure the activation step is performed at pH 4.7-6.0 and the coupling step at pH 7.2-8.3. | |
| Hydrolysis of NHS ester | Use the activated this compound immediately. Avoid high pH for extended periods during the coupling step. | |
| Protein Precipitation | High concentration of organic solvent from TCO-PEG24 stock | Keep the volume of the organic solvent (DMSO/DMF) to a minimum, typically less than 10% of the total reaction volume. |
| Protein instability at reaction pH | Optimize the pH within the recommended range. Consider performing the reaction at 4°C. |
Conclusion
The conjugation of this compound to primary amines is a robust method for introducing the TCO moiety onto biomolecules. This enables their use in highly efficient and specific bioorthogonal click chemistry reactions. By carefully controlling the reaction conditions, particularly the molar ratios of reagents and the pH, researchers can achieve successful conjugation for a wide range of applications in drug development, diagnostics, and fundamental research.
References
- 1. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. escholarship.org [escholarship.org]
- 4. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCO-PEG24-Acid Bioconjugation Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for bioconjugation kits containing TCO-PEG24-acid. This compound is a high-quality reagent designed for the modification of proteins, antibodies, and other amine-containing biomolecules. The introduction of the trans-cyclooctene (TCO) moiety allows for a highly efficient and specific secondary reaction with a tetrazine-labeled molecule via bioorthogonal click chemistry. This two-step conjugation strategy offers precise control over the labeling process and is ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes.[1][2]
The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine, which is known for its exceptionally fast reaction kinetics and biocompatibility.[3][4][5] The long, hydrophilic 24-unit polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.[1][6]
Product Information
This compound is a monodisperse PEG reagent featuring a terminal TCO group and a carboxylic acid. The carboxylic acid can be activated to react with primary amines on biomolecules.
| Property | Specification |
| Molecular Weight | 1298.6 g/mol [6] |
| Purity | >95%[6] |
| Solubility | Water, DMF[6] |
| Storage | -20°C[6] |
Note: TCO reagents have a limited shelf life and should be stored properly. It is recommended to use them promptly after purchase.[6][7]
Key Features and Applications
-
High Reactivity: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[3][8]
-
Bioorthogonal: The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups present in biological systems.[3]
-
Biocompatible: The reaction proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper.[5][8]
-
PEG Spacer: The 24-unit PEG linker improves solubility, reduces steric hindrance, and can enhance the in vivo stability and circulation time of the bioconjugate.[1][2]
-
Versatile Applications:
Experimental Protocols
This section provides detailed protocols for the two key stages of bioconjugation using this compound:
-
Activation of this compound and Conjugation to Amine-Containing Biomolecules.
-
TCO-Tetrazine Click Chemistry Ligation.
Protocol 1: Amine Modification with this compound via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples to primary amines on the target biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
-
Biomolecule Preparation:
-
Dissolve the amine-containing biomolecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
-
Activation of this compound:
-
Immediately before use, prepare fresh solutions of this compound, EDC, and NHS in the Activation Buffer.
-
In a microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:1.2:1.2. A typical starting concentration is 10 mM for each component.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Biomolecule:
-
Add the activated this compound solution to the biomolecule solution. A 10-20 fold molar excess of the activated linker over the biomolecule is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-labeled Biomolecule:
-
Remove excess, unreacted this compound and quenching reagents using a desalting column or size-exclusion chromatography (SEC).
-
The purified TCO-labeled biomolecule is now ready for the click chemistry reaction or for storage at 4°C (short-term) or -20°C/-80°C (long-term).
-
Protocol 2: TCO-Tetrazine Click Chemistry Ligation
This protocol describes the reaction between the TCO-labeled biomolecule and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule).
Materials:
-
Purified TCO-labeled biomolecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer.
-
-
Click Reaction:
-
Mix the TCO-labeled biomolecule and the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete reaction of the TCO groups.[10]
-
Incubate the reaction for 30-60 minutes at room temperature.[10] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[11]
-
-
Purification of the Final Conjugate (Optional):
-
If necessary, the final conjugate can be purified from excess tetrazine reagent using a desalting column or SEC.
-
Quantitative Data
The following tables summarize key quantitative data related to TCO-tetrazine bioconjugation.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000[10] |
| TCO derivatives and Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000[10] |
| TCO derivatives and Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000[10] |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000[10] |
| General TCO-Tetrazine | N/A | N/A | up to 1 x 10⁶[3][10] |
Table 2: Effect of PEG Linker on TCO-Antibody Reactivity
| Linker | TCO Reactivity |
| No PEG linker | ~10% |
| PEG4 linker | ~40-47%[12][13] |
| Two-step coupling with DBCO-azide and PEG | 100%[12] |
Note: The reactivity of TCO conjugated to antibodies can be reduced due to the hydrophobic TCO group being buried within the protein structure. The inclusion of a hydrophilic PEG linker can significantly improve the accessibility and reactivity of the TCO moiety.[12][13]
Visualizations
Caption: Experimental workflow for two-step bioconjugation.
Caption: Mechanism of the TCO-Tetrazine ligation reaction.
Caption: Relationship between features and applications.
References
- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. TCO-PEG24-NHS ester, 2055646-26-7 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 13. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Troubleshooting poor TCO-PEG24-acid conjugation efficiency
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the conjugation of TCO-PEG24-acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor this compound conjugation efficiency?
Poor conjugation efficiency typically stems from one or more of the following factors:
-
Reagent Degradation: The trans-cyclooctene (TCO) group is unstable and can isomerize to the non-reactive cis-cyclooctene (CCO) form, especially with improper storage.[1][2][3] The carboxylic acid must also be freshly activated to an amine-reactive ester (e.g., an NHS ester) for the reaction to proceed.
-
Suboptimal Reaction pH: The reaction pH is critical. The primary amine on the target molecule must be deprotonated to be nucleophilic, which favors a pH above 8. However, the activated ester (e.g., NHS ester) is susceptible to hydrolysis, which is accelerated at higher pH.[4][5]
-
Presence of Competing Nucleophiles: The use of buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target molecule for the activated this compound, significantly reducing yield.
-
Hydrolysis of Activated Ester: The activated this compound (e.g., TCO-PEG24-NHS ester) can be hydrolyzed by water. This competing reaction reduces the amount of reagent available to react with the target amine.[4][5][6]
-
Steric Hindrance: Although the long PEG24 spacer is designed to minimize steric hindrance, the local protein environment around the target amine can still prevent the TCO-PEG linker from accessing the site.[4][7]
Q2: How should this compound be stored and handled?
Proper storage is critical to maintain the reactivity of the TCO group.
-
Storage Temperature: Store the reagent at -20°C immediately upon receipt.[1]
-
Long-Term Storage: TCO compounds are not recommended for long-term storage due to the risk of isomerization to the inactive CCO form.[1][2][3]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. For creating stock solutions, use anhydrous solvents like DMSO or DMF.[4][6]
Q3: My TCO-conjugated biomolecule shows low reactivity with its tetrazine partner. What could be the issue?
If the downstream click chemistry reaction is inefficient, the problem likely originated during the initial TCO conjugation step.
-
TCO Isomerization: The TCO ring may have isomerized to the unreactive CCO form prior to or during the conjugation reaction. This is the most common cause of failure.
-
Low Initial Conjugation: The initial conjugation of this compound to your biomolecule may have been inefficient, resulting in a low degree of labeling (DoL).
-
Steric Hindrance: The conjugated TCO group might be "buried" within the biomolecule's structure, making it inaccessible to the tetrazine probe.[4] The PEG24 spacer helps mitigate this, but it can still occur.[4][7]
Q4: What is the optimal pH for the conjugation reaction?
The optimal pH is a trade-off between maximizing amine reactivity and minimizing the hydrolysis of the activated ester. A pH range of 7.2 to 8.5 is generally recommended.[5]
Troubleshooting Guide
Use the following flowchart to diagnose and resolve issues with your this compound conjugation.
Caption: A flowchart for troubleshooting poor this compound conjugation.
Data Summary
Table 1: Effect of pH on NHS Ester Stability
The stability of the amine-reactive NHS ester is highly dependent on pH. As pH increases, the rate of hydrolysis competes more significantly with the desired amine reaction.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [4][5] |
| 8.6 | 4°C | 10 minutes | [4][5] |
Experimental Protocols
Protocol 1: Two-Step Conjugation via In-Situ Activation
This protocol first activates the carboxylic acid of this compound using EDC and NHS, followed by conjugation to the amine-containing biomolecule.
Caption: Workflow for this compound conjugation.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Amine-containing biomolecule (e.g., antibody)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO or DMF.
-
Desalting columns for purification.
Procedure:
-
Prepare Biomolecule: Buffer exchange the amine-containing biomolecule into the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare Activated TCO-PEG24:
-
Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to a suitable concentration (e.g., 10 mM). Use a molar ratio of 1:1.2:1.2 for TCO-acid:EDC:Sulfo-NHS.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 10- to 30-fold molar excess of the activated TCO-PEG24 solution to your biomolecule solution.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C.
-
-
Quench and Purify:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted reagent by size exclusion chromatography (e.g., a desalting column).
-
Protocol 2: One-Step Conjugation Using TCO-PEG24-NHS Ester
If you are using the pre-activated TCO-PEG24-NHS ester, the protocol is more direct.
Caption: Reaction of TCO-PEG24-NHS ester with a primary amine.
Procedure:
-
Prepare TCO-PEG24-NHS Ester Stock: Dissolve the TCO-PEG24-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. This should be done immediately before use.[6]
-
Prepare Biomolecule: Prepare your biomolecule in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
Conjugation: Add a 10- to 30-fold molar excess of the TCO-PEG24-NHS ester stock solution to the biomolecule solution.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or 4°C.
-
Purify: Remove excess reagent using a desalting column or dialysis. Unlike the two-step method, quenching is often unnecessary as the unreacted NHS ester will hydrolyze over time, but purification is still required.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO-PEG23-amine | BroadPharm [broadpharm.com]
- 3. TCO-PEG24-NHS ester, 2055646-26-7 | BroadPharm [broadpharm.com]
- 4. escholarship.org [escholarship.org]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
Technical Support Center: Optimizing TCO-PEG24-Acid to Antibody Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the TCO-PEG24-acid to antibody ratio for bioconjugation.
Troubleshooting Guide
This guide addresses common problems that may arise during the conjugation of this compound to antibodies.
Q1: Why am I observing a low Drug-to-Antibody Ratio (DAR)?
A1: A low DAR is a frequent issue in antibody-drug conjugate (ADC) development and can stem from several factors.[1] Inefficient conjugation of this compound to the antibody is a primary cause.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Activation of Carboxylic Acid | This compound requires activation (e.g., using EDC/NHS chemistry) to react with primary amines (lysine residues) on the antibody. Ensure that your activating reagents are fresh and used at the optimal concentration and pH. |
| Suboptimal Reaction Buffer pH | The pH of the conjugation buffer is critical for the reaction between the activated this compound and antibody amines. The optimal pH is typically between 7.5 and 8.5.[2] Verify and adjust the pH of your reaction buffer. |
| Low Molar Ratio of this compound | An insufficient molar excess of this compound to the antibody will result in a lower number of TCO molecules being conjugated. It has been observed that increasing the molar equivalents of the TCO linker to the antibody increases the number of TCO groups incorporated.[2] |
| Antibody Properties | The number and accessibility of reactive lysine residues can vary between different antibodies, affecting the maximum achievable DAR. |
| Hydrolysis of Activated Ester | The activated NHS-ester of this compound is susceptible to hydrolysis in aqueous buffers. Perform the conjugation reaction promptly after activating the acid and consider using a buffer with lower aqueous content if feasible, though this must be balanced with maintaining antibody stability. |
Q2: My antibody is aggregating after conjugation with this compound. What can I do?
A2: Antibody aggregation is a common problem that can be exacerbated by the conjugation process, particularly with hydrophobic linkers or payloads.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High DAR | A high number of conjugated molecules can increase the overall hydrophobicity of the antibody, leading to aggregation.[3][4] Consider reducing the molar ratio of this compound to antibody to achieve a lower, more optimal DAR. |
| Inappropriate Buffer Conditions | The buffer composition, including pH and ionic strength, can influence antibody stability. Screen different buffer formulations to find one that minimizes aggregation. |
| Presence of Organic Co-solvents | While sometimes used to dissolve hydrophobic linkers, organic solvents like DMSO or DMF can denature antibodies if the final concentration is too high (typically should be <10%).[1] Minimize the use of co-solvents or use a more water-soluble TCO-linker if available. The PEG24 component of this compound is designed to enhance water solubility.[5][6] |
| Reaction Temperature and Time | Prolonged incubation at elevated temperatures can promote aggregation. Optimize the reaction time and consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[1] |
Q3: The biological activity of my antibody is reduced after this compound conjugation. How can I prevent this?
A3: A decrease in antibody activity is a critical issue, as it can compromise the therapeutic efficacy of an ADC. This can occur if the conjugation process modifies amino acid residues within the antigen-binding site (Fab region).[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Conjugation to Lysine Residues in the CDRs | Random conjugation to lysine residues can result in modification within the complementarity-determining regions (CDRs), hindering antigen binding.[7] |
| High Degree of Modification | A high DAR can lead to steric hindrance, preventing the antibody from effectively binding to its target antigen.[2] It is important to evaluate the activity of modified antibodies to find a balance between the number of incorporated TCO groups and retained antibody function.[2] |
| Conformational Changes | The conjugation process may induce conformational changes in the antibody structure that affect its binding affinity. |
To mitigate this, consider site-specific conjugation technologies if available, or carefully optimize the this compound to antibody ratio to achieve a lower DAR that preserves antibody function.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to antibody?
A1: There is no single optimal ratio, as it is highly dependent on the specific antibody and the desired application. However, a common starting point is to test a range of molar excess of this compound to the antibody, for example, 5, 10, and 15 equivalents of TCO per equivalent of antibody.[2] The resulting number of TCOs per antibody (the degree of labeling) should then be characterized, and the biological activity of the conjugate should be assessed to determine the best balance for your specific needs.
Q2: How can I determine the number of TCO molecules conjugated to my antibody?
A2: The number of TCO molecules per antibody, also known as the degree of labeling or drug-to-antibody ratio (DAR) in the context of ADCs, can be determined by several analytical techniques:
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to measure the mass difference between the unmodified and modified antibody to calculate the number of conjugated this compound molecules.[8][9]
-
UV-Vis Spectroscopy: If the TCO linker or a subsequent payload has a distinct UV-Vis absorbance, this can be used to quantify the degree of labeling.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody-drug conjugates based on their hydrophobicity, which correlates with the DAR.[1]
Q3: What is the role of the PEG24 linker in this compound?
A3: The polyethylene glycol (PEG) component of the linker serves several important functions in antibody-drug conjugates:
-
Increases Hydrophilicity: PEG linkers enhance the aqueous solubility of the conjugate, which can be particularly important when working with hydrophobic payloads.[6]
-
Reduces Aggregation: By increasing the hydrophilicity of the ADC, PEG linkers can help to prevent aggregation.[6]
-
Improves Pharmacokinetics: The hydrophilicity imparted by the PEG linker can lead to a longer circulation half-life and reduced clearance of the ADC.[10]
-
Provides a Spacer: The PEG chain acts as a spacer between the antibody and the functional group (TCO), which can reduce steric hindrance and improve the reactivity of the TCO group.[8]
Q4: What is the reaction chemistry behind conjugating this compound to an antibody?
A4: this compound is typically conjugated to an antibody through the formation of an amide bond. The carboxylic acid group of the this compound is first activated, commonly using N-hydroxysuccinimide (NHS) and a carbodiimide like EDC, to form an NHS ester. This reactive ester then couples with the primary amine groups of lysine residues on the antibody surface to form a stable amide linkage.
Experimental Protocols
Protocol 1: General Procedure for Antibody Modification with this compound (via NHS ester formation)
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5).
-
Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in an anhydrous organic solvent like DMSO to prepare stock solutions.
-
In a separate tube, mix this compound with a molar excess of EDC and NHS.
-
Allow the activation reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution at the desired molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280).
-
Characterize the degree of labeling using mass spectrometry or other appropriate methods.
-
Assess the purity and aggregation state of the conjugate using SEC.
-
Evaluate the biological activity of the TCO-modified antibody using a relevant binding assay (e.g., ELISA).
-
Visualizations
Caption: Experimental workflow for optimizing this compound to antibody ratio.
Caption: Amide bond formation for this compound and antibody conjugation.
Caption: Troubleshooting logic for this compound to antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? [mdpi.com]
TCO-PEG24-acid stability and long-term storage issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of TCO-PEG24-acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used in bioconjugation, a process of linking molecules together to create new biomaterials or therapeutics. It consists of three main parts:
-
A trans-cyclooctene (TCO) group: This is a highly reactive component that specifically and rapidly reacts with tetrazine-containing molecules in a type of reaction known as an inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is a cornerstone of "click chemistry" due to its speed and selectivity.
-
A polyethylene glycol (PEG) chain with 24 repeating units: This hydrophilic spacer increases the solubility of the molecule in aqueous solutions.[1][3][4]
-
A carboxylic acid group: This functional group can be activated to react with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds.[1][3][4][5]
Q2: What is the primary stability concern with this compound?
A2: The main stability issue is the inherent instability of the TCO group.[1][3][4][6][7] The TCO ring is strained and can spontaneously isomerize to the more stable but unreactive cis-cyclooctene (CCO) form.[1][3][4][6][7] This isomerization is irreversible and results in the loss of the reagent's ability to react with tetrazines, rendering it inactive for its intended bioorthogonal reaction.
Q3: How should I store this compound to maximize its shelf life?
A3: Proper storage is critical to slow down the isomerization of the TCO group. The recommended storage conditions are summarized in the table below.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or colder.[1][4][8] | Low temperatures reduce the rate of isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[8] | Minimizes exposure to air and moisture. |
| Form | Store as a solid, desiccated.[8] | Prevents hydrolysis and degradation from moisture. |
| Stock Solutions | Prepare in anhydrous DMSO or DMF and store at -20°C.[8] | Facilitates handling of small quantities and can preserve stability if stored properly. |
Q4: Can I store this compound for a long time?
A4: No, long-term storage of this compound is not recommended due to its limited shelf life.[1][3][4][6][7] Some suppliers may even prepare fresh batches upon order to ensure reactivity.[9] It is best to purchase the reagent close to the time of use and in quantities that will be consumed relatively quickly.
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound.
Problem 1: Low or no conjugation efficiency with a tetrazine-labeled molecule.
-
Possible Cause 1: this compound has degraded.
-
Troubleshooting Steps:
-
Verify the age and storage conditions of your this compound. If it is old or has been stored improperly, it has likely isomerized to the inactive CCO form.
-
Perform a quality control check on a small scale. React a fresh sample of your this compound with a known reactive tetrazine probe that has a fluorescent readout. If the reaction fails, your TCO reagent is likely inactive.
-
Purchase a fresh batch of this compound.
-
-
-
Possible Cause 2: Issues with the reaction buffer.
-
Troubleshooting Steps:
-
Ensure you are using a non-amine-containing buffer at a pH between 7 and 9, such as PBS (phosphate-buffered saline), carbonate/bicarbonate, or borate buffers.[8]
-
Avoid buffers containing primary amines, like Tris or glycine, as they will compete with your target molecule for reaction with the activated carboxylic acid.[8]
-
-
-
Possible Cause 3: Inefficient activation of the carboxylic acid.
-
Troubleshooting Steps:
-
Ensure your activating agents (e.g., EDC and NHS) are fresh and have been stored under anhydrous conditions.
-
Optimize the molar ratio of the activating agents to the this compound.
-
-
Problem 2: Difficulty handling and weighing the this compound solid.
-
Possible Cause: Low melting point of the solid.
-
Troubleshooting Steps:
-
Instead of weighing out small amounts for each experiment, prepare a stock solution in an anhydrous solvent like DMSO or DMF.[8]
-
To prepare the stock solution, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
After dissolving, cap the stock solution with a septum and store it under an inert gas at -20°C. Use a syringe to withdraw the required amount for your experiments.[8]
-
-
Experimental Protocols
Protocol 1: Quality Control of this compound Activity
This protocol allows for a quick assessment of the reactivity of your this compound using a fluorescent tetrazine probe.
Materials:
-
This compound
-
Fluorescent tetrazine probe (e.g., Tetrazine-AF488)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
LC-MS or HPLC system
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the fluorescent tetrazine probe in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 5 µL of the this compound stock solution.
-
Add 5 µL of the fluorescent tetrazine probe stock solution.
-
Add 90 µL of reaction buffer to reach a final volume of 100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes, protected from light.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS or HPLC.
-
Expected Result: A successful reaction will show a new peak corresponding to the molecular weight of the TCO-PEG24-Tetrazine-AF488 conjugate and a decrease in the peaks of the starting materials. If only the starting material peaks are observed, the this compound is likely inactive.
-
Visualizations
Caption: Degradation pathway of this compound and its reaction.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. TCO-PEG2-acid, 2250217-31-1 | BroadPharm [broadpharm.com]
- 4. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]
- 5. This compound-西安齐岳生物 [0qy.com]
- 6. TCO-PEG24-DBCO | BroadPharm [broadpharm.com]
- 7. TCO-PEG24-NHS ester, 2055646-26-7 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing TCO-Tetrazine Ligation
Welcome to the Technical Support Center for TCO-Tetrazine reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during TCO-Tetrazine ligation experiments.
Troubleshooting Guide
This guide is intended to help you diagnose and resolve common problems encountered during TCO-Tetrazine reactions.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reactivity of TCO-Tetrazine Pair: The intrinsic reactivity of the chosen TCO and tetrazine derivatives may be insufficient for the desired reaction rate. | - Select a more reactive pair: Utilize highly strained TCOs (sTCO) and tetrazines with electron-withdrawing groups. Hydrogen-substituted tetrazines are generally more reactive than their methyl-substituted counterparts.[1] - Modify electronics: Employ tetrazines substituted with electron-withdrawing groups and TCOs with electron-donating groups to accelerate the reaction.[1][2][3][4] |
| Suboptimal Reaction Conditions: The solvent, temperature, or pH may not be ideal for the reaction. | - Optimize Solvent: While the reaction is versatile across many solvents, aprotic polar solvents like DMSO or DMF are often suitable for stock solutions. For aqueous reactions, ensure reactant solubility, possibly by using PEGylated reagents.[1] Protic solvents can also enhance the reaction rate by stabilizing the activated complex.[4] - Adjust Temperature: Increasing the temperature, for instance to 37°C or 40°C, can accelerate the reaction rate.[5] - pH Considerations: The reaction is generally insensitive to pH within the physiological range. However, extreme pH values can impact the stability of biomolecules.[1] | |
| Degradation of Reactants: TCOs and tetrazines can degrade under certain conditions, leading to lower effective concentrations. | - Ensure Reactant Integrity: Use freshly prepared solutions. Store TCO and tetrazine reagents under an inert atmosphere, protected from light.[1] Be aware that some tetrazines can degrade in basic aqueous solutions, and TCOs can be sensitive to thiols and low pH.[1] | |
| Steric Hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically impede their interaction. | - Introduce a Spacer: Incorporating a flexible spacer, such as a PEG linker, between the reactive moiety and the larger molecule can improve accessibility and reduce steric hindrance.[1] | |
| Incorrect Stoichiometry: An inappropriate ratio of TCO to tetrazine can result in an incomplete reaction. | - Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[1][5] | |
| Low Product Yield | Side Reactions: Impurities in the starting materials or reactions with the solvent or air can lead to unwanted byproducts. | - Purify Reactants: Ensure that the TCO and tetrazine starting materials are of high purity. - Degas Solutions: For molecules sensitive to oxygen, degassing the reaction buffer can prevent oxidation.[1] |
| Precipitation of Reactants or Product: Poor solubility of the reactants or the final product in the chosen solvent can lead to precipitation and a lower yield in the solution phase. | - Enhance Solubility: Utilize PEGylated linkers on the TCO or tetrazine to improve aqueous solubility.[1] A small amount of a compatible organic co-solvent, such as DMSO or DMF, can also be added to aqueous solutions.[1] | |
| Inaccurate Quantification of Reactants: Incorrectly determined concentrations of the stock solutions will lead to suboptimal stoichiometry and potentially lower yields. | - Confirm Concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately measure the concentrations of your TCO and tetrazine stock solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the speed of the TCO-tetrazine reaction?
A1: The primary factors that dictate the kinetics of the TCO-tetrazine ligation are:
-
Electronics: The reaction is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).[1][2][3][4]
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.[1][2]
-
Sterics: Less sterically hindered TCO and tetrazine derivatives will react more rapidly.[1]
-
Solvent: The choice of solvent can influence the reaction rate.[1] Protic solvents, for example, can stabilize the transition state and accelerate the reaction.[4]
-
Temperature: Higher temperatures generally lead to faster reaction rates.[5]
Q2: How can I monitor the progress of my TCO-tetrazine reaction?
A2: The progress of the reaction can be monitored in several ways:
-
UV-Vis Spectroscopy: The disappearance of the characteristic pink color of the tetrazine can be followed by monitoring the decrease in its absorbance in the 510-550 nm range.[1][6][7]
-
HPLC or LC-MS: These techniques can be used for more quantitative analysis by measuring the consumption of reactants and the formation of the product.[1]
-
NMR Spectroscopy: For slower reactions, ¹H NMR can be used to observe the disappearance of reactant peaks and the appearance of product peaks over time.[7]
Q3: What is the typical range of second-order rate constants for TCO-tetrazine reactions?
A3: The second-order rate constants (k₂) for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions. The rate constants can vary significantly depending on the specific TCO and tetrazine pair, as well as the reaction conditions, with values ranging from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[1][6][8]
Q4: Is a catalyst required for the TCO-tetrazine reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst.[5] This catalyst-free nature is a significant advantage for biological applications as it avoids the potential cytotoxicity associated with metal catalysts like copper.[5][9]
Q5: How does pH affect the TCO-tetrazine reaction?
A5: The TCO-tetrazine ligation is generally tolerant of a wide pH range, typically from pH 5 to 9.[3] For most standard ligations, the reaction is largely insensitive to pH within the physiological range.[1] However, it is important to consider the pH stability of the reactants and any biomolecules involved, as some tetrazines can degrade in basic aqueous solutions.[1] For "click-to-release" applications, the subsequent elimination step can be pH-dependent.[1][10]
Quantitative Data on Reaction Kinetics
The following table summarizes the second-order rate constants for various TCO and tetrazine pairs under different reaction conditions to provide a comparative overview of their reactivity.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | 25 |
| Methyl-substituted tetrazines | TCO derivatives | ~1000 | Aqueous Media | N/A |
| Hydrogen-substituted tetrazines | TCO derivatives | up to 30,000 | Aqueous Media | N/A |
| Various tetrazine scaffolds | TCO | 1.4 - 230 | 1,4-dioxane | 25 |
| Various tetrazine scaffolds | TCO-PEG₄ | 1100 - 73,000 | DPBS | 37 |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz) | TCO-OH | 210 | PBS, pH 7.4 | 37 |
| MeEVE | TCO-PEG₄ | 2750 | DPBS | 37 |
| MeDHP | TCO-PEG₄ | 1820 | DPBS | 37 |
| MePh | TCO-PEG₄ | 990 | DPBS | 37 |
| DHP₂ | TCO-PEG₄ | 6450 | DPBS | 37 |
| Me2Pyr | TCO-PEG₄ | 5120 | DPBS | 37 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent such as DMSO or DMF.[1]
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically between 510-550 nm) in the desired reaction buffer.[1]
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in a spectrophotometer and begin recording data. To initiate the reaction, add the tetrazine solution and mix rapidly.[1]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[1]
-
Calculate Reaction Rate: Determine the observed rate constant (k_obs) by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[1] For pseudo-first-order conditions (with a large excess of TCO), the second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the TCO.[11]
Protocol 2: General Protein Labeling with TCO-NHS Ester and Tetrazine Conjugation
-
Buffer Exchange: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[5] Buffers containing primary amines like Tris or glycine should be avoided as they will compete with the labeling reaction.[3]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[12]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution and incubate for 1 hour at room temperature.[12]
-
Quench Reaction: Stop the labeling reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[12]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[5]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-functionalized molecule. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is often recommended.[5]
-
Incubation: Allow the conjugation reaction to proceed for 30-60 minutes at room temperature or 4°C for extended periods (up to 2 hours or overnight).[5] The reaction can also be incubated at 37°C or 40°C to increase the rate.[5]
-
Final Purification: If necessary, purify the final conjugate to remove any unreacted starting material using a method such as size-exclusion chromatography.[5]
Visualizations
Caption: Mechanism of the TCO-Tetrazine inverse-demand Diels-Alder reaction.
Caption: A troubleshooting workflow for slow or incomplete TCO-Tetrazine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Minimizing Non-specific Binding of TCO-PEGylated Proteins
Welcome to the technical support center for minimizing non-specific binding (NSB) of trans-cyclooctene (TCO)-PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving TCO-PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of TCO-PEGylated proteins?
A1: Non-specific binding refers to the undesirable adhesion of TCO-PEGylated proteins to surfaces or molecules other than their intended target.[1] This can be driven by hydrophobic interactions, electrostatic forces, or issues with the protein conjugate itself, leading to high background signals and inaccurate experimental results.[1]
Q2: What are the primary causes of high non-specific binding with TCO-PEGylated proteins?
A2: Common causes include:
-
Excess Labeling: Over-modification of the protein with the TCO-PEG-NHS ester can alter its physicochemical properties, leading to aggregation or increased hydrophobicity, which in turn promotes non-specific interactions.[1][2]
-
Inadequate Blocking: Insufficient blocking of surfaces (e.g., microplate wells, sensor chips) leaves sites available for the PEGylated protein to bind non-specifically.[3][4][5]
-
Inappropriate Buffer Composition: The use of buffers containing primary amines (e.g., Tris) during the NHS ester conjugation step can compete with the intended reaction.[1][6] Suboptimal pH or ionic strength in assay buffers can also contribute to NSB.[1][7]
-
Protein Aggregates: The presence of aggregates of the TCO-PEGylated protein can lead to high background signals.[2]
-
PEG Chain Length: While PEGylation generally reduces NSB, the length of the PEG chain can influence its effectiveness. Shorter PEG chains may not provide sufficient shielding of the protein surface.[8][9]
Q3: How does PEGylation help in reducing non-specific binding?
A3: The covalent attachment of Poly(ethylene glycol) (PEG) to a protein forms a hydrophilic and flexible cloud around the molecule.[10] This "steric shielding" effect reduces non-specific interactions by physically hindering the protein from binding to unintended surfaces and other proteins.[10] The hydrophilic nature of PEG also helps to mask hydrophobic regions on the protein surface that might otherwise contribute to NSB.
Q4: Can the length of the PEG chain in my TCO-PEG linker affect non-specific binding?
A4: Yes, the length of the PEG chain is a critical factor. Longer PEG chains generally provide better protection against non-specific binding by creating a thicker hydrophilic layer around the protein.[8][9] Studies have shown that nanoparticles with longer PEG chains exhibit reduced cellular interactions compared to those with shorter chains.[9] However, there is a trade-off, as excessive PEGylation or very long chains can sometimes hinder the specific binding of the protein to its target.[11]
Troubleshooting Guides
Problem 1: High background in immunoassays (e.g., ELISA) using a TCO-PEGylated detection protein.
This is a common issue that often points to non-specific binding of the detection protein to the microplate wells.
Troubleshooting Steps:
-
Optimize Blocking:
-
Choice of Blocking Agent: Test different blocking agents. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[4][12] For applications involving biotinylated molecules or phosphorylated proteins, avoid using milk as it contains biotin and phosphoproteins.[12]
-
Blocking Concentration and Time: Vary the concentration of the blocking agent (e.g., 1-5% w/v) and the incubation time (e.g., 1 hour at 37°C versus overnight at 4°C).[1][4]
-
-
Optimize Washing Steps:
-
Adjust Buffer Composition:
-
Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl up to 500 mM) in the assay buffer can reduce electrostatic interactions that contribute to NSB.[7]
-
Check pH: Ensure the pH of your buffers is optimal for your specific protein-target interaction and does not promote non-specific binding.[7]
-
-
Titrate Protein Concentration:
-
The concentration of your TCO-PEGylated protein may be too high. Perform a titration experiment to find the optimal concentration that provides a good signal-to-noise ratio.[1]
-
Problem 2: Non-specific binding to sensor surfaces in label-free binding assays (e.g., SPR).
Non-specific binding to the sensor chip can obscure the true binding signal of your TCO-PEGylated protein to its immobilized target.
Troubleshooting Steps:
-
Surface Passivation:
-
Ensure the sensor surface is adequately passivated to block unbound sites. This can be achieved using standard blocking agents like BSA or casein.[3]
-
For carboxymethyl dextran sensor chips, you can add 1 mg/ml of carboxymethyl dextran to the running buffer. For sensor chips with a PEG surface, adding 1 mg/ml of PEG to the running buffer can help.[13]
-
-
Buffer Additives:
-
BSA: Adding BSA (0.5 to 2 mg/ml) to the running buffer can act as a protein blocker, shielding the analyte from non-specific interactions.[7]
-
Surfactants: Including a non-ionic surfactant like Tween 20 at a low concentration (e.g., 0.005%) can disrupt hydrophobic interactions.[7]
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the running buffer can minimize charge-based non-specific binding.[7]
-
-
Optimize pH:
-
Adjust the pH of the running buffer to be near the isoelectric point of your TCO-PEGylated protein to minimize its overall charge and reduce electrostatic interactions with the sensor surface.[7]
-
-
Control Experiments:
-
Always include a reference channel where no target ligand is immobilized. The signal from this channel will indicate the level of non-specific binding. A high signal on the reference channel confirms an NSB issue.[13]
-
Data Summary
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Highly purified, consistent blocking effect.[4] | May not be suitable for all applications, potential for cross-reactivity with some antibodies. |
| Non-fat Dry Milk | 3-5% (w/v) | Cost-effective and readily available.[4][12] | Contains phosphoproteins and biotin, which can interfere with certain assays.[12] |
| Casein | 3-5% (w/v) | Useful when working with phosphoproteins.[4] | Derived from milk, so similar limitations to non-fat dry milk. |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies.[12] | May not be as effective as BSA or milk in all situations.[12] |
| Polyethylene Glycol (PEG) | Varies | Synthetic, useful for experiments requiring low protein content.[12] | Can be more expensive and may require optimization.[12] |
| Polyvinylpyrrolidone (PVP) | Varies | Synthetic, provides a versatile blocking option.[12] | May require careful optimization.[12] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-PEG-NHS Ester
This protocol describes the modification of a protein with a TCO group using a TCO-PEG-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Exchange: Prepare the protein at 1-5 mg/mL in an amine-free buffer.[6] The presence of primary amines in the buffer will compete with the labeling reaction.[2][6]
-
Prepare TCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6] It is crucial to use an anhydrous solvent as the NHS ester is moisture-sensitive.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[2][6] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[2][6]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[1][6]
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester by using a desalting spin column or by dialysis against an appropriate buffer.[6]
Protocol 2: Click Reaction of TCO-PEGylated Protein with a Tetrazine-labeled Molecule
This protocol outlines the bioorthogonal reaction between a TCO-PEGylated protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-PEGylated protein
-
Tetrazine-labeled molecule
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reactants: Prepare the TCO-PEGylated protein in a suitable reaction buffer.
-
Initiate Click Reaction: Add the tetrazine-labeled molecule to the TCO-PEGylated protein solution. A 1.05- to 1.5-fold molar excess of the tetrazine reagent over the TCO-protein is recommended.[6]
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C.[6] The reaction is typically rapid.[14]
-
Purification (if necessary): If required, the final conjugate can be purified using size exclusion chromatography to remove any unreacted components.[6]
Visualizations
Caption: Workflow for TCO-PEGylation and subsequent click reaction.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. nicoyalife.com [nicoyalife.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Poly(ethylene glycol) Corona Chain Length Controls End-Group-Dependent Cell Interactions of Dendron Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 13. Reducing Non-Specific Binding [reichertspr.com]
- 14. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
Technical Support Center: Fresh Preparation of T-CO Reagents for Optimal Reactivity
Welcome to the technical support center for TCO (trans-cyclooctene) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the fresh preparation and use of TCO reagents to ensure optimal reactivity in bioorthogonal chemistry applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for preparing TCO reagent stock solutions?
A1: For optimal reactivity and stability, TCO reagents, especially those with NHS esters, should be dissolved immediately before use in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] Prepare a stock solution at a concentration of 10 mM.[1][2] It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis of reactive moieties like NHS esters.[1]
Q2: How should I store my TCO reagents to maintain their reactivity?
A2: TCO reagents, particularly highly strained derivatives, should be stored at -20°C or below, protected from light and moisture.[3][4] Some crystalline TCO derivatives are stable on the benchtop for short periods, but for long-term storage, freezer temperatures are recommended as a safeguard.[5] Non-crystalline, strained TCOs are prone to isomerization and degradation, so storing them as stable silver(I) metal complexes can extend their shelf life.[6]
Q3: My TCO-tetrazine ligation reaction has a low or no yield. What are the possible causes and solutions?
A3: Low or no yield in a TCO-tetrazine ligation can stem from several factors:
-
Degradation of Reactants: TCO reagents can isomerize to their unreactive cis-isomer, especially in the presence of thiols or under UV light.[4][7] Tetrazines can also degrade in aqueous media.[4] Always use freshly prepared solutions or reagents that have been stored properly.[4]
-
Incorrect Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, using a slight excess (1.05 to 1.5-fold) of the tetrazine reagent can help drive the reaction to completion.[1][8]
-
Suboptimal Reaction Conditions: Ensure the reaction buffer is amine-free (e.g., PBS) when using NHS-ester TCO reagents to avoid competing reactions.[1][8] The optimal pH range is typically between 6 and 9.[8][9]
-
Steric Hindrance: If the TCO and tetrazine moieties are attached to large, bulky molecules, steric hindrance can impede the reaction.[4] Introducing a flexible PEG spacer can improve accessibility.[1][4]
-
Hydrolysis of NHS Ester: If you are labeling a protein with a TCO-NHS ester, the NHS ester can hydrolyze in aqueous buffers. Prepare these solutions immediately before use and ensure the protein solution is concentrated (1-5 mg/mL).[1][3]
Q4: How can I monitor the progress of my TCO-tetrazine reaction?
A4: The reaction between a TCO and a tetrazine can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic color, which corresponds to a decrease in its absorbance in the 510-550 nm range.[4][9] For more quantitative analysis, techniques like HPLC or LC-MS can be employed to measure the consumption of reactants and the formation of the desired product.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Product Yield | Degradation of TCO or tetrazine reagents. | Use freshly prepared solutions. Store reagents under an inert atmosphere, protected from light, and at appropriate temperatures (-20°C or below).[3][4] |
| Incorrect stoichiometry. | Empirically optimize the molar ratio. A slight excess (1.05-1.5 fold) of the tetrazine reagent is often beneficial.[1][8] | |
| Hydrolysis of TCO-NHS ester. | Prepare TCO-NHS ester solutions in anhydrous DMSO or DMF immediately before use.[1][2] Use amine-free buffers for the labeling reaction.[1][8] | |
| Steric hindrance between bulky molecules. | Incorporate a flexible PEG spacer into the linker of the TCO or tetrazine reagent to improve accessibility.[1][4] | |
| Incompatible buffer components. | If using TCO-NHS esters, ensure the buffer is free of primary amines (e.g., Tris, glycine). Use a buffer like 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[1][8] | |
| Reaction is Slow | Low reactivity of the specific TCO-tetrazine pair. | Use a more reactive TCO derivative (e.g., a more strained TCO) or a more reactive tetrazine (e.g., with electron-withdrawing groups).[10][11] |
| Low concentration of reactants. | Increase the concentration of the reactants. The reaction is bimolecular, so the rate is dependent on the concentration of both the TCO and tetrazine. | |
| Precipitation of Reactants or Product | Poor aqueous solubility of the reagents or conjugate. | Use reagents with PEGylated linkers to enhance solubility.[4] A small amount of a water-miscible organic co-solvent (e.g., DMSO) can be added, but its compatibility with the biological system must be verified.[4] |
Experimental Protocols
Protocol 1: Labeling a Protein with TCO-NHS Ester
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[1] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.[12]
-
TCO-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][2]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1] Incubate the reaction for 60 minutes at room temperature.[9][12]
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5 minutes.[1]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.[1][8] The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[8]
-
Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio (typically 1:1 or with a slight excess of the tetrazine-labeled protein, e.g., 1.05-1.5 molar equivalents).[1][8]
-
Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein.[8]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1][8] For less reactive pairs or to slow the reaction, incubation can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).[8]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[8][12]
-
Storage: Store the final conjugate at 4°C until further use.[1][8]
Data Presentation
Table 1: Reaction Kinetics of Selected TCO-Tetrazine Pairs
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| General TCO | General Tetrazine | 1 - 1 x 10⁶[9] |
| TCO | ATTO-tetrazines | up to 1000[12] |
| TCO | Methyl-substituted tetrazines | ~1000[12] |
| TCO | Hydrogen-substituted tetrazines | up to 30,000[12] |
| TCO | Dipyridal tetrazine | 2000 (±400)[12] |
| s-TCO (strained) | Tetrazine | > 10⁶[7] |
| d-TCO (dioxolane-fused) | 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000)[5] |
Visualizations
Caption: Experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.
Caption: Troubleshooting logic for low or no product yield in TCO-tetrazine ligation.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to TCO-Tetrazine and SPAAC Click Chemistry for Researchers and Drug Development Professionals
In the landscape of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in complex biological systems is paramount. Among the most powerful tools in this field are the TCO-tetrazine ligation and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide provides an objective comparison of these two leading copper-free click chemistry reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their applications.
Fundamental Reaction Mechanisms
Both TCO-tetrazine and SPAAC reactions are prized for their bioorthogonality, meaning they proceed efficiently within biological environments without interfering with native biochemical processes.[1][2] However, they operate via distinct chemical mechanisms.
TCO-Tetrazine Ligation: This reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[3][4] An electron-deficient tetrazine (the diene) reacts with a strained, electron-rich trans-cyclooctene (TCO, the dienophile).[4] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine linkage.[5][6]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): SPAAC is a Huisgen 1,3-dipolar cycloaddition between a strained cyclooctyne (like DBCO, BCN) and an azide.[7] The reaction is driven by the release of ring strain from the cyclooctyne, which allows the reaction to proceed without the need for a cytotoxic copper catalyst.[][9] The product is a stable triazole linkage.[]
Quantitative Performance Comparison
The choice between TCO-tetrazine and SPAAC often comes down to quantitative differences in their performance, particularly reaction speed. The TCO-tetrazine ligation is renowned for being the fastest bioorthogonal reaction currently available.[3][6]
| Feature | TCO-Tetrazine Ligation | SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA)[3][4] | Strain-promoted [3+2] azide-alkyne cycloaddition[10] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 800 to >10⁶[3][11] | ~0.3 to ~1.0 (for DBCO), can be higher for other cyclooctynes[12][13] |
| Biocompatibility | Excellent (copper-free)[3][14] | Excellent (copper-free)[1][] |
| Reaction Conditions | Aqueous media (PBS), pH 6-9, room temperature[11][14] | Aqueous media, physiological temperature and pH[1] |
| Primary Byproduct | Nitrogen gas (N₂)[6][14] | None[14] |
| Resulting Linkage | Dihydropyridazine[3] | 1,2,3-Triazole[] |
| Linkage Stability | Covalent and irreversible[14] | Highly stable; resistant to hydrolysis, oxidation, and proteases[15][16] |
| Reactant Stability | TCO can isomerize; tetrazine stability varies with structure[14][17] | Cyclooctynes can be unstable; azides are generally stable[14] |
Key Features and Considerations
Reaction Speed: The most significant advantage of the TCO-tetrazine ligation is its unparalleled speed.[3][18] With rate constants orders of magnitude higher than SPAAC, it enables efficient labeling at very low, nanomolar to micromolar concentrations.[3][4] This is particularly crucial for in vivo imaging or labeling low-abundance biomolecules where reactant concentrations are limited.[4][19] While SPAAC is slower, its kinetics are often sufficient for many applications, especially in cell culture where higher concentrations can be used.[12][20]
Biocompatibility and Bioorthogonality: Both chemistries are copper-free, avoiding the cytotoxicity associated with the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC), making them ideal for live-cell imaging and in vivo studies.[1][3] The reacting moieties (TCO/tetrazine and cyclooctyne/azide) are highly specific for each other and do not typically engage in side reactions with native functional groups like amines and thiols found in biological systems.[1][14]
Stability of Reactants and Products:
-
Reactants: TCOs can be prone to isomerization to the less reactive cis-cyclooctene.[14][21] The stability of tetrazines can also vary; for instance, methyl-substituted tetrazines show greater stability in serum compared to hydrogen-substituted ones.[17] Strained cyclooctynes used in SPAAC can also have stability issues.[14] Azides, on the other hand, are generally very stable.[14]
-
Products: The 1,2,3-triazole ring formed in SPAAC is exceptionally stable, often compared to an amide bond in terms of its robustness, and is resistant to cleavage by hydrolysis, oxidation, or proteases.[15][22][23] The dihydropyridazine linkage from the TCO-tetrazine reaction is also considered stable and irreversible.[14]
Applications in Research and Drug Development
Both TCO-tetrazine and SPAAC have been widely adopted across various scientific disciplines.
Common Applications:
-
Live-Cell Imaging and Labeling: Both methods are used to label proteins, glycans, lipids, and nucleic acids on or inside living cells.[1][3][24]
-
Antibody-Drug Conjugates (ADCs): The precise and stable nature of these linkages makes them ideal for constructing ADCs, where a cytotoxic drug is attached to a tumor-targeting antibody.[1][3][5]
-
Targeted Drug Delivery: These reactions are used to assemble targeted drug delivery systems and for in vivo therapeutic applications.[][21][25]
-
Biomolecule Conjugation: General protein-protein, protein-small molecule, and protein-nucleic acid conjugations are common uses.[1][3]
The exceptional speed of the TCO-tetrazine ligation has made it particularly powerful for pre-targeted imaging and therapy, a strategy where a tagged antibody is administered first, allowed to accumulate at the target site, and then followed by a much smaller, fast-clearing imaging or therapeutic agent that "clicks" to the antibody in vivo.[19][26]
Experimental Protocols
Below are generalized protocols for labeling a protein with a small molecule probe using either TCO-tetrazine ligation or SPAAC. The first step involves functionalizing the protein with one reactive handle (e.g., TCO or azide) and the probe with the complementary handle (e.g., tetrazine or cyclooctyne).
Protocol 1: TCO-Tetrazine Protein Labeling
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled small molecule.
-
Reagent Preparation:
-
Ligation Reaction:
-
Add a slight molar excess (e.g., 1.05-1.5 equivalents) of the tetrazine probe to the TCO-protein solution.[18]
-
Incubate the mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C.[18][27] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak between 510-550 nm.[11][27]
-
-
Purification and Storage:
Protocol 2: SPAAC Protein Labeling
This protocol describes the reaction between an azide-modified protein and a DBCO-functionalized probe.
-
Reagent Preparation:
-
Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare a stock solution of the DBCO-functionalized probe in DMSO or DMF.
-
-
Ligation Reaction:
-
Add the DBCO probe to the azide-protein solution. A 3 to 10-fold molar excess of the DBCO reagent is often recommended.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Storage:
-
Purify the protein conjugate using a spin desalting column or dialysis to remove excess DBCO reagent.[18]
-
Store the final conjugate at 4°C or frozen for long-term stability.
-
Decision Guide: Which Chemistry to Choose?
The selection between TCO-tetrazine and SPAAC depends heavily on the specific experimental requirements.
Conclusion
Both TCO-tetrazine ligation and SPAAC are elite, copper-free click chemistry reactions that have revolutionized the study of biological systems. The TCO-tetrazine reaction is the undisputed champion of speed, making it the premier choice for applications requiring rapid ligation at low concentrations, such as in vivo pre-targeting.[14][19] SPAAC, while slower, offers a robust and versatile method that results in an exceptionally stable triazole linkage, making it a reliable workhorse for a vast range of bioconjugation applications.[][15] The ultimate choice will depend on a careful consideration of the specific demands of the experiment, including the required reaction rate, the concentration of biomolecules, and the desired stability of the final conjugate.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 18. interchim.fr [interchim.fr]
- 19. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 26. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
TCO-PEG Linkers vs. Non-PEGylated TCO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the choice of linker technology is critical to the success of novel therapeutics and diagnostics. Trans-cyclooctene (TCO) linkers, known for their role in the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) click chemistry with tetrazines, have become a staple in the scientist's toolbox. However, the performance of these linkers can be significantly enhanced through PEGylation. This guide provides an objective, data-driven comparison of TCO-PEG linkers and their non-PEGylated counterparts, highlighting the distinct advantages conferred by the inclusion of a polyethylene glycol (PEG) spacer.
Executive Summary
The incorporation of a PEG spacer into a TCO linker offers significant advantages over non-PEGylated TCO linkers, primarily by improving aqueous solubility, enhancing stability, increasing biocompatibility, and reducing steric hindrance during conjugation.[1][2] These benefits collectively lead to more efficient and reliable bioconjugation outcomes, particularly when working with sensitive biomolecules or in complex biological media. Experimental data demonstrates that PEGylation can dramatically increase the functional reactivity of TCO-conjugated biomolecules.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance differences between TCO-PEG linkers and non-PEGylated TCO linkers based on available experimental data and established principles of PEGylation.
| Property | Non-PEGylated TCO | TCO-PEG Linker | Advantage of PEGylation | Source |
| Aqueous Solubility | Lower, prone to aggregation | Significantly Higher | Improved handling and performance in aqueous buffers | [3][4][5] |
| Functional Reactivity | Can be significantly reduced due to hydrophobic interactions | Markedly Increased | Greater efficiency in bioconjugation reactions | [1] |
| Steric Hindrance | Higher, can impede conjugation to bulky biomolecules | Reduced | More efficient conjugation to complex molecules | [3][6] |
| Biocompatibility | Generally good | Enhanced | Reduced immunogenicity and non-specific binding | [2][7] |
| In Vivo Stability | Shorter circulation time | Longer circulation half-life | Improved pharmacokinetic profile | [6][7] |
Table 1: Key Performance Comparison of TCO-PEG vs. Non-PEGylated TCO Linkers
| Linker Type | Functional Reactivity (%) | Fold Increase |
| Antibody-TCO (non-PEGylated) | 10.95% | - |
| Antibody-PEG4-TCO | 46.65% | >4-fold |
Table 2: Impact of PEGylation on the Functional Reactivity of an Anti-HER2 Antibody-TCO Conjugate [1]
Experimental Protocols
To provide a framework for the comparative evaluation of TCO-PEG and non-PEGylated TCO linkers, detailed methodologies for key experiments are outlined below.
Protocol 1: Determination of Aqueous Solubility
This protocol describes a method to compare the aqueous solubility of a TCO-PEG linker and its non-PEGylated counterpart.
Materials:
-
TCO-linker (non-PEGylated)
-
TCO-PEG-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare stock solutions of each linker in DMSO at a high concentration (e.g., 10 mM).
-
In separate microcentrifuge tubes, add increasing amounts of the DMSO stock solution to a fixed volume of PBS (e.g., 1 mL) to create a series of dilutions.
-
Vortex each tube vigorously for 1 minute and then allow it to equilibrate at room temperature for 1 hour.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved linker.
-
Carefully collect the supernatant and measure the concentration of the dissolved linker using a spectrophotometer (if the linker has a chromophore) or by HPLC with a standard curve.
-
The highest concentration at which no precipitate is observed is determined as the aqueous solubility.
Protocol 2: Comparison of Bioconjugation Efficiency
This protocol outlines a method to compare the efficiency of a TCO-PEG linker and a non-PEGylated TCO linker in conjugating to a model protein.
Materials:
-
Model protein with a reactive handle for tetrazine modification (e.g., an antibody)
-
Tetrazine-NHS ester
-
TCO-NHS ester (non-PEGylated)
-
TCO-PEG-NHS ester
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
-
SDS-PAGE analysis equipment
Procedure:
-
Modify the model protein with the tetrazine-NHS ester according to the manufacturer's protocol to generate a tetrazine-labeled protein. Purify the labeled protein using a spin desalting column.
-
Prepare two separate reaction mixtures. In each, combine the tetrazine-labeled protein with a 5-fold molar excess of either the TCO-NHS ester or the TCO-PEG-NHS ester.
-
Incubate the reactions at room temperature for 1 hour.
-
Quench the reactions by adding the quenching buffer to a final concentration of 50 mM.
-
Analyze the reaction products by SDS-PAGE. Successful conjugation will result in a shift in the molecular weight of the protein.
-
Quantify the band intensities to determine the percentage of conjugated protein in each reaction, providing a measure of conjugation efficiency.
Visualizations
The following diagrams illustrate key concepts related to the advantages of TCO-PEG linkers.
Figure 1: Impact of PEGylation on Solubility and Aggregation.
Figure 2: Comparative Experimental Workflow.
Figure 3: Reduction of Steric Hindrance by PEG Spacer.
Conclusion
References
- 1. escholarship.org [escholarship.org]
- 2. precisepeg.com [precisepeg.com]
- 3. interchim.fr [interchim.fr]
- 4. TCO PEG NHS [nanocs.net]
- 5. TCO PEG [nanocs.net]
- 6. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TCO-PEG24-Acid Conjugation: A Comparative Guide with Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. TCO-PEG24-acid has emerged as a valuable tool in bioconjugation, leveraging the rapid and bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine. This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data, and offers detailed protocols for conjugation and its validation using mass spectrometry.
Performance Comparison: TCO-PEG vs. Alternatives
The selection of a linker for bioconjugation is a critical decision that influences the efficiency of the reaction, the stability of the resulting conjugate, and the overall success of the application. Here, we compare the key performance parameters of TCO-PEG linkers with a common alternative, DBCO (dibenzocyclooctyne)-PEG linkers.
| Performance Metric | TCO-PEG Linker | DBCO-PEG Linker | Key Considerations |
| Reaction Kinetics | Exceptionally fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹) | Fast (k₂ ≈ 1 M⁻¹s⁻¹) | The inverse-electron-demand Diels-Alder (iEDDA) reaction of TCO with tetrazine is significantly faster than the strain-promoted alkyne-azide cycloaddition (SPAAC) of DBCO with azides. This allows for efficient conjugation at lower concentrations and in shorter timeframes. |
| Conjugation Efficiency | High to near-quantitative. The incorporation of a PEG spacer can significantly improve reactivity. For instance, the reactivity of a TCO-PEG4-linker was shown to be over four times higher than a non-PEGylated TCO-linker.[1] | High to near-quantitative. | Both chemistries offer high efficiency, but the faster kinetics of TCO can lead to more complete reactions, especially with sensitive biomolecules. |
| Stability | Generally stable, but can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by light and certain metals.[2] Can also be sensitive to some reducing agents.[3] | Generally stable in biological media, but can show instability in the presence of reducing agents like dithiothreitol (DTT).[2] | The stability of the linker is crucial for in vivo applications. The choice of linker should consider the downstream processing and storage conditions. |
| Bioorthogonality | Excellent. The TCO-tetrazine reaction is highly specific and does not interfere with biological functional groups. | Excellent. The DBCO-azide reaction is also highly bioorthogonal. | Both linkers are well-suited for complex biological environments. |
| Hydrophilicity | The PEG24 spacer significantly enhances water solubility, which can prevent aggregation of the conjugate. | The PEG spacer also provides hydrophilicity. | The length of the PEG chain can be tailored to optimize solubility and pharmacokinetic properties. |
Experimental Protocols
Conjugation of this compound to a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a protein surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Model Protein (e.g., BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., PD-10)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the model protein in the Coupling Buffer to a final concentration of 2-10 mg/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of this compound:
-
In a separate tube, add a 10-20 fold molar excess of this compound to the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy and proceed with mass spectrometry analysis for detailed characterization.
Mass Spectrometry Analysis of TCO-PEG24-Protein Conjugate
This protocol outlines the general steps for analyzing the TCO-PEG24-conjugated protein using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
TCO-PEG24-Protein Conjugate
-
Mass Spectrometry Grade Water, Acetonitrile, and Formic Acid
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Dilute the purified TCO-PEG24-protein conjugate to a final concentration of 0.1-1 mg/mL in a buffer compatible with mass spectrometry (e.g., 20 mM ammonium acetate).
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase C4 or C8 column.
-
Elute the protein using a gradient of increasing acetonitrile concentration containing 0.1% formic acid.
-
The mass spectrometer should be operated in positive ion mode, acquiring data over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein conjugate.
-
-
Data Analysis:
-
The raw mass spectrum will show a distribution of multiply charged ions.
-
Deconvolute the raw spectrum using appropriate software (e.g., MaxEnt, BioPharma Finder) to obtain the zero-charge mass of the protein conjugate.
-
The mass of the unconjugated protein should be subtracted from the mass of the conjugate to confirm the addition of the TCO-PEG24 moiety. The number of attached PEG linkers can be determined from the mass shift. The expected mass increase for each this compound molecule is approximately 1253 Da.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for this compound conjugation and validation.
References
A Comparative Guide to the Bioorthogonality of the TCO-Tetrazine Reaction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has become a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and selectivity in complex biological environments.[1] This guide provides a comprehensive assessment of its bioorthogonality, offering a quantitative comparison with other click chemistry alternatives, detailed experimental protocols for its evaluation, and a discussion of key performance metrics for researchers, scientists, and drug development professionals.
Core Mechanism: A Rapid and Irreversible Ligation
The TCO-tetrazine reaction is a type of catalyst-free click chemistry that proceeds via a [4+2] cycloaddition.[2] The highly strained, electron-rich TCO acts as the dienophile, reacting with the electron-deficient tetrazine (the diene).[2] This initial cycloaddition forms an unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas.[2][3] The final product is a stable dihydropyridazine conjugate.[4] This irreversible release of N₂ is a significant driving force for the reaction, ensuring high efficiency.[2]
Caption: The inverse-electron-demand Diels-Alder reaction pathway between TCO and tetrazine.
Quantitative Assessment: A Comparison of Performance Metrics
The utility of a bioorthogonal reaction is defined by its kinetics, stability, and specificity. The TCO-tetrazine ligation consistently outperforms many alternatives, particularly in reaction speed.
Reaction Kinetics
The second-order rate constant (k₂) is a critical metric for comparing bioorthogonal reactions. The TCO-tetrazine ligation possesses the fastest kinetics currently known, enabling efficient labeling at low, micromolar to nanomolar concentrations, which minimizes potential cytotoxicity.[4]
Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | k₂ (M⁻¹s⁻¹) | Conditions |
|---|---|---|---|
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C[5] |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C[5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water, 25°C[6] |
| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C[5] |
| Dipyridyl-tetrazine | Axial TCO-carbamate | 57.7 | Not specified[5] |
| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified[5] |
Table 2: Comparison of TCO-Tetrazine Kinetics with Other Bioorthogonal Reactions
| Reaction | Typical k₂ (M⁻¹s⁻¹) | Key Features |
|---|---|---|
| TCO-Tetrazine Ligation (iEDDA) | 10³ - 10⁷ | Extremely fast, catalyst-free, highly specific. [7][8] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻³ - 1 | Catalyst-free, good bioorthogonality, but significantly slower than iEDDA. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | Fast and efficient, but requires a cytotoxic copper catalyst.[4] |
Stability and Bioorthogonality
An ideal bioorthogonal reaction should be inert to the vast array of functional groups within a biological system.[7] The TCO-tetrazine pair exhibits remarkable specificity with minimal off-target effects.[4] Unlike copper-catalyzed reactions, it avoids the cytotoxicity associated with metal catalysts, making it highly suitable for live-cell and in vivo applications.[4]
However, the stability of the reagents is a critical consideration. While many derivatives are stable, some highly reactive TCOs can be deactivated in biological media over time. For instance, one study observed that while 75% of a TCO-conjugated antibody remained reactive after 24 hours in vivo, a slow deactivation occurred in serum.[7] Similarly, the choice of tetrazine is crucial, as some derivatives are more prone to degradation in biological environments than others.[9] Recent studies have also investigated the structure-dependent reactivity of tetrazine derivatives with the cellular proteome, highlighting that careful selection of the tetrazine structure is critical to minimize non-specific background labeling.[10][11]
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents.[1] Below are detailed methodologies for key experiments.
Protocol 1: Measuring Second-Order Rate Constants (k₂) via Stopped-Flow Spectrophotometry
This method is used to measure rapid reaction kinetics by monitoring the disappearance of the tetrazine's characteristic absorbance.[1]
-
Reagent Preparation :
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to final concentrations. The TCO concentration must be in pseudo-first-order excess (at least 10-fold higher than the tetrazine).[1]
-
-
Stopped-Flow Measurement :
-
Data Analysis :
-
Fit the absorbance decay curve to a single exponential decay function to derive the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO] .[1]
-
Protocol 2: General Protocol for Protein Labeling and Conjugation
This protocol outlines a general workflow for labeling a protein with a TCO moiety and conjugating it to a tetrazine-labeled partner.[2][3]
Caption: A typical experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.
Protocol 3: Assessing Reagent Stability in Biological Media
-
Preparation : Prepare a solution of the TCO or tetrazine derivative at a defined concentration (e.g., 100 µM) in the biological medium of interest (e.g., human serum, cell culture media).
-
Incubation : Incubate the solution at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis : At each time point, take an aliquot of the sample. Analyze the concentration of the remaining intact TCO or tetrazine derivative using HPLC or LC-MS.[1]
-
Data Analysis : Plot the percentage of the remaining reagent against time. Determine the half-life (t₁/₂) by fitting the data to a first-order decay model.[1]
Comparative Analysis and Conclusion
The selection of a bioorthogonal reaction requires a careful balance of reactivity, stability, and specificity. The TCO-tetrazine ligation offers an unparalleled combination of these features, making it a powerful tool for a wide range of applications.
Caption: Key feature comparison of common bioorthogonal "click" chemistry reactions.
-
Unmatched Speed : Its ultrafast kinetics enable rapid labeling and conjugation even at very low concentrations, a critical advantage for in vivo studies and time-sensitive experiments.[4][7]
-
High Specificity : The reaction is highly selective, ensuring minimal off-target effects in complex biological systems.[4]
-
Biocompatibility : As a catalyst-free reaction, it circumvents the cytotoxicity issues associated with metal-catalyzed ligations, making it ideal for live-cell imaging and therapeutic applications.[4][12]
Researchers should, however, carefully select TCO and tetrazine derivatives based on empirical data, as reactivity and stability can vary significantly between different structures.[9][13] By leveraging the quantitative data and protocols provided, scientists can effectively assess and implement the TCO-tetrazine ligation to advance their research in chemical biology, drug delivery, and molecular imaging.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
A Quantitative Comparison of TCO Labeling for Protein Bioconjugation
The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Among the array of bioorthogonal "click chemistry" techniques, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a superior strategy for protein conjugation.[1][2] Its primary advantages are exceptionally rapid, catalyst-free reaction kinetics and high specificity, making it ideal for applications in complex biological environments, including live-cell imaging and in vivo studies.[1][3][4]
This guide provides a quantitative comparison of TCO labeling with alternative methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Performance Metrics
The efficacy of a protein labeling technique can be assessed by several key quantitative parameters, primarily the reaction kinetics, labeling efficiency, and specificity. The TCO-tetrazine ligation consistently excels in these areas compared to other common bioorthogonal methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reaction Kinetics
The second-order rate constant (k₂) is the definitive measure of a bioorthogonal reaction's speed. The TCO-tetrazine reaction exhibits k₂ values that are orders of magnitude higher than those of SPAAC and CuAAC, allowing for efficient labeling at very low, micromolar to nanomolar concentrations.[1][5] This rapid kinetics is crucial for capturing dynamic processes and minimizing the concentration of labeling reagents, which can reduce potential off-target effects.[1]
| Reaction | Typical Dienophile/Philophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| TCO-Tetrazine (iEDDA) | trans-cyclooctene (TCO) + Tetrazine | 10³ - 10⁶[3][5] | Exceptionally fast, catalyst-free, highly bioorthogonal.[1] |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | ~1 - 45[6] | Catalyst-free, but significantly slower than iEDDA; can be sterically bulky.[5] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.1 - 1 | Catalyst-free, good stability. |
| Staudinger Ligation | Phosphine + Azide | ~0.002[7] | Slow kinetics, potential for air oxidation of phosphine reagents.[7] |
| CuAAC | Terminal Alkyne + Azide | ~10 - 100 | Requires a copper(I) catalyst, which can be cytotoxic, limiting in vivo use.[1] |
Labeling Efficiency & Specificity
High labeling efficiency ensures that a significant fraction of the target protein is successfully conjugated. The TCO-tetrazine reaction's high specificity and bioorthogonality mean that the reacting partners do not interact with other functional groups found in biological systems, leading to clean labeling with minimal off-target modification.[1] However, studies have shown that the structure of the tetrazine itself is critical, as some derivatives can exhibit nonspecific proteome reactivity.[8] Careful selection of low-reactivity tetrazines is crucial for achieving highly selective labeling of a protein of interest.[8]
Factors that influence the final labeling efficiency include:
-
Molar Excess: A 10- to 20-fold molar excess of the TCO-NHS ester is often used to functionalize the protein.[9]
-
Protein Concentration: Higher protein concentrations (1-5 mg/mL) can improve the efficiency of the initial labeling step.[9]
-
Reaction Buffer: The use of an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 is critical for the initial NHS ester reaction.[9][10]
-
Purity of Reagents: NHS esters are moisture-sensitive; using fresh, anhydrous DMSO or DMF for dissolution is essential for maintaining reactivity.[9]
Visualizing the Workflow and Comparison
Caption: General workflow for two-step TCO labeling of a protein.
Caption: The iEDDA cycloaddition releases nitrogen gas as the only byproduct.[9]
Caption: Logical comparison of key bioorthogonal labeling reactions.
Experimental Protocols
The following protocols provide a general framework for labeling a protein of interest using a TCO-NHS ester and a tetrazine-conjugated probe. Optimization may be required for specific proteins and applications.[9]
Protocol 1: Protein Functionalization with TCO-NHS Ester
This protocol describes the modification of primary amines (e.g., lysine residues) on a target protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 1X PBS, pH 7.4-8.5)
-
TCO-NHS Ester
-
Anhydrous, amine-free DMSO or DMF
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)
-
Purification equipment (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
NHS Ester Preparation:
-
Labeling Reaction:
-
Quenching:
-
Purification:
Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe
This protocol describes the "click" reaction between the TCO-functionalized protein and a tetrazine-conjugated probe (e.g., a fluorophore).
Materials:
-
TCO-functionalized protein (from Protocol 1)
-
Tetrazine-conjugated probe
-
Reaction Buffer (e.g., PBS, pH 6.5-8.5)
Procedure:
-
Prepare Tetrazine Probe: Dissolve the tetrazine probe in a suitable solvent (e.g., DMSO) to a known concentration.
-
Click Reaction:
-
Final Purification & Characterization:
-
Purify the final labeled protein conjugate to remove any unreacted tetrazine probe, typically using a desalting column or dialysis.
-
Characterize the final product. This can be done via SDS-PAGE (observing a mass shift), UV-Vis spectroscopy (to determine the degree of labeling), or mass spectrometry.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. furthlab.xyz [furthlab.xyz]
- 12. glenresearch.com [glenresearch.com]
A Researcher's Guide to Selecting the Optimal PEG Linker Length for TCO Reagents
An objective comparison of trans-cyclooctene (TCO) reagents featuring different polyethylene glycol (PEG) linker lengths, supported by experimental data, to guide researchers in drug development and bioconjugation.
In the realm of bioorthogonal chemistry, the inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone for its rapid kinetics and high specificity. The incorporation of a polyethylene glycol (PEG) linker into TCO reagents is a common strategy to enhance their utility in aqueous environments. The length of this PEG spacer, however, is a critical parameter that can significantly influence the reagent's performance in various applications, from live cell imaging to the development of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of TCO reagents with varying PEG linker lengths, offering researchers the data and insights needed to select the most appropriate reagent for their specific needs.
Impact of PEG Linker Length on Key Performance Parameters
The length of the PEG linker directly impacts several key physicochemical and biological properties of TCO reagents. Understanding these relationships is crucial for designing effective bioconjugation strategies. Longer PEG linkers generally improve solubility and circulation time, which can be advantageous for in vivo applications, but may also introduce steric hindrance that can affect reaction kinetics.[1]
Data Summary: TCO-PEG-NHS Esters
The following tables summarize the key performance parameters of TCO-NHS ester reagents with different PEG linker lengths. While a complete head-to-head comparison across a wide range of PEG lengths under identical experimental conditions is not extensively documented in a single source, the data presented here is a synthesis of reported experimental findings and established trends.
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11, PEG12) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low | Probes without PEG linkers are generally more lipophilic. Increasing PEG length enhances hydrophilicity.[1] |
| Aqueous Solubility | Low | Moderate | High | The hydrophilic nature of the PEG chain significantly improves the water solubility of TCO reagents, reducing the need for organic co-solvents.[2] |
| Active TCO (%) on Antibody | ~11% | ~47% | Not directly reported, but expected to be high | The incorporation of a PEG4 linker demonstrated a greater than 4-fold increase in the amount of active TCO on a conjugated antibody compared to a TCO reagent without a PEG spacer.[3] This is attributed to the PEG linker preventing the hydrophobic TCO from "burying" itself within the antibody structure.[3] |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs the circulation time. A probe without a PEG linker showed a blood clearance half-life of 5.4 min, which is significantly shorter than PEG-linked probes.[1] |
| Steric Hindrance | Low | Moderate | Potentially High | While PEG linkers can minimize steric hindrance between the conjugated molecules, excessively long linkers might sterically hinder the approach of the tetrazine binding partner.[1] |
| Tumor Uptake (in vivo) | Variable | Potentially Improved | Can be Reduced | Extended circulation time due to PEGylation can lead to improved tumor accumulation. However, very long linkers may reduce uptake due to steric effects.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are general protocols for key experiments related to the use of TCO-PEG-NHS ester reagents.
Protocol 1: General Procedure for Labeling Proteins with TCO-PEG-NHS Ester
This protocol describes a general method for conjugating an NHS-ester functionalized TCO-PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS, TCO-PEG12-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Buffer exchange the protein into a suitable reaction buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein sample. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester by using a desalting column or by dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled protein with a fluorescently-labeled tetrazine and measuring the absorbance.
Protocol 2: TCO-Tetrazine Ligation for Bioconjugation
This protocol outlines the reaction between a TCO-labeled biomolecule and a tetrazine-labeled biomolecule.
Materials:
-
TCO-labeled biomolecule in a suitable buffer
-
Tetrazine-labeled biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-containing biomolecule in the reaction buffer.
-
Ligation Reaction: Add the tetrazine-containing sample to the TCO-containing sample. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.
-
Incubation: Incubate the reaction at room temperature or at 4°C. The reaction is typically complete within 30 minutes to 2 hours.[2]
-
Purification (Optional): If necessary, the conjugated product can be purified from unreacted components using size-exclusion chromatography (SEC).
Visualizing Key Concepts and Workflows
Diagrams can provide a clear understanding of complex processes and relationships. The following diagrams were generated using Graphviz (DOT language).
Conclusion
The choice of PEG linker length for TCO reagents is a critical consideration that can significantly impact the outcome of a bioconjugation experiment. Shorter PEG linkers, such as PEG4, have been experimentally shown to dramatically improve the reactivity of TCO-conjugated antibodies compared to reagents lacking a PEG spacer. Longer PEG linkers, such as PEG12, are generally favored for applications requiring high aqueous solubility and prolonged in vivo circulation times. However, researchers must also consider the potential for increased steric hindrance with longer linkers, which could negatively impact the kinetics of the TCO-tetrazine ligation. Ultimately, the optimal PEG linker length will depend on the specific application, the nature of the biomolecules being conjugated, and the desired pharmacokinetic profile of the final conjugate. This guide provides a framework for making an informed decision based on the available data and established trends in the field.
References
A Researcher's Guide to Spectrophotometric Monitoring of the TCO-Tetrazine Reaction
For professionals in chemical biology and drug development, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry.[1] Its exceptionally fast kinetics and high specificity make it ideal for applications ranging from in vivo imaging to targeted drug delivery.[1] A key aspect of harnessing this powerful ligation chemistry is the ability to reliably monitor its progress. This guide provides a detailed comparison of spectrophotometric monitoring with other common techniques, supported by experimental data and protocols.
The most straightforward method for tracking the TCO-tetrazine ligation is UV-Vis spectrophotometry. This technique leverages the unique spectral properties of the tetrazine molecule, which possesses a characteristic vibrant color (typically pink or red) and a corresponding absorbance maximum in the visible spectrum, generally between 510 and 550 nm.[1][2] As the IEDDA reaction proceeds, the tetrazine is consumed, leading to a decrease in this absorbance. By monitoring this change over time, one can directly determine the reaction's kinetics and completion.[3]
Comparison of Monitoring Methodologies
While UV-Vis spectrophotometry is widely used due to its convenience, other methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fluorescence Spectroscopy offer alternative advantages. The choice of method often depends on the specific experimental requirements, such as the need for real-time data, sensitivity, or detailed product analysis.
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| UV-Vis Spectrophotometry | Measures the decrease in tetrazine absorbance (~510-550 nm) over time.[3] | Real-time monitoring, simple setup, readily available equipment, non-destructive. | Lower sensitivity compared to other methods, potential for interference from other chromophores. | Routine kinetic analysis, reaction completion checks. |
| HPLC / LC-MS | Separates and quantifies reactants and products at specific time points.[3] | Highly quantitative, provides structural information (MS), can distinguish between starting materials, intermediates, and final products. | Not real-time (requires quenching), more complex sample preparation, requires specialized equipment.[3] | Detailed kinetic studies, analysis of complex reaction mixtures, confirmation of product identity. |
| Fluorescence Spectroscopy | Measures the increase in fluorescence upon reaction of a "turn-on" fluorogenic tetrazine with a TCO.[4][5] | Very high sensitivity, excellent for low concentration applications, high signal-to-noise ratio.[5][6] | Requires synthesis of specialized fluorogenic probes, potential for background fluorescence. | Monitoring reactions in biological media, single-molecule level detection, super-resolution microscopy.[5] |
Experimental Protocols
Protocol 1: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy
This protocol outlines the general procedure for determining the reaction kinetics of a TCO-tetrazine pair using a standard UV-Vis spectrophotometer. For extremely fast reactions, a stopped-flow spectrophotometer is recommended to enable rapid mixing and data acquisition.[4][7]
1. Preparation of Stock Solutions:
-
Prepare concentrated stock solutions of the specific tetrazine and TCO derivatives in a suitable organic solvent like DMSO or DMF.[3]
2. Determination of Molar Extinction Coefficient (ε):
-
Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax) in the chosen reaction buffer (e.g., PBS, pH 7.4).[3] This is crucial for converting absorbance values to concentration.
3. Reaction Initiation and Monitoring:
-
In a quartz cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in the spectrophotometer and start the measurement.
-
To initiate the reaction, add the tetrazine stock solution to the cuvette and mix rapidly and thoroughly.[3]
-
Record the decrease in absorbance at the tetrazine's λmax at regular time intervals until the signal stabilizes, indicating reaction completion.[3]
4. Data Analysis:
-
Using the Beer-Lambert law (A = εcl), convert the absorbance values to tetrazine concentration.
-
The observed rate constant (k_obs) can be determined by fitting the concentration decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions (e.g., if one reactant is in significant excess).[3][4]
Protocol 2: Analysis of TCO-Tetrazine Reaction by LC-MS
This protocol is suitable for highly quantitative analysis and when characterization of the reaction product is necessary.
1. Reaction Setup:
-
In a reaction vial at a controlled temperature, mix the tetrazine and TCO at known concentrations.[3]
2. Time-Point Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
3. Quenching:
-
Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[3]
4. LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.[3] The separation by liquid chromatography allows for individual quantification, and mass spectrometry confirms the identity of the species.
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest in bioorthogonal chemistry, often ranging from 1 to over 10⁶ M⁻¹s⁻¹.[2][3] The rate is significantly influenced by the electronic properties of the substituents on both the tetrazine and TCO molecules. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally accelerate the reaction.[3][7]
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) | Solvent/Conditions |
| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 ± 0.10 M⁻¹s⁻¹ | ACN, 20°C |
| 3-methyl-6-phenyl-tetrazine | sTCO-acid | 420 ± 49 M⁻¹s⁻¹ | ACN, 20°C |
| 3-methyl-6-phenyl-tetrazine | TCO | 287 ± 10 M⁻¹s⁻¹ | 25% ACN/PBS |
| 3-methyl-6-phenyl-tetrazine | sTCO-acid | 23800 ± 400 M⁻¹s⁻¹ | 25% ACN/PBS |
| H-phenyl-Tz-scaffolds | TCO | >70 M⁻¹s⁻¹ | 1,4-dioxane, 25°C |
| H-phenyl-Tz-scaffolds | TCO | >39,000 M⁻¹s⁻¹ | DPBS, 37°C |
| Pyrimidyl-phenyl-Tz-scaffolds | TCO | >70 M⁻¹s⁻¹ | 1,4-dioxane, 25°C |
| Pyrimidyl-phenyl-Tz-scaffolds | TCO | >39,000 M⁻¹s⁻¹ | DPBS, 37°C |
| Bis(pyridyl)-Tz-scaffolds | TCO | >70 M⁻¹s⁻¹ | 1,4-dioxane, 25°C |
| Bis(pyridyl)-Tz-scaffolds | TCO | >39,000 M⁻¹s⁻¹ | DPBS, 37°C |
Data compiled from references[8][9]. Note that rates are highly dependent on the specific structures and reaction conditions.
Visualizations
Caption: The inverse-electron-demand Diels-Alder reaction mechanism.
Caption: Experimental workflow for spectrophotometric reaction monitoring.
Caption: Logical relationship for comparing monitoring methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of TCO-PEG24-acid
Personal Protective Equipment (PPE) and Handling
Before handling TCO-PEG24-acid, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or where splashing is possible, additional protective clothing may be necessary.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[1] Avoid contact with skin and eyes.[1]
Summary of Safety and Disposal Information
The following table summarizes key information for the safe handling and disposal of TCO-PEG-acid compounds, which can be applied to this compound.
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety glasses/goggles, lab coat.[1] |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid dust and aerosol formation. Avoid contact with skin and eyes.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
| Spill Response | Evacuate the area. Wear appropriate PPE. Avoid breathing dust or vapors. Collect spillage and place in a suitable, closed container for disposal.[1] |
| Disposal of Unused Reagent | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[1] |
| Disposal of Contaminated Labware | Collect and arrange for disposal as hazardous waste. Keep in suitable, closed containers.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on whether it is in its pure form, part of a reaction mixture, or on contaminated materials.
-
Unused or Waste this compound:
-
Collect the solid or liquid waste in a designated, clearly labeled hazardous waste container.
-
Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal in accordance with all applicable regulations.
-
-
Contaminated Labware and Materials:
-
Solid waste, such as gloves, weighing paper, and absorbent pads, that has come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
